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  • Product: Ethanol, 2-(2,4-dimethylphenoxy)-
  • CAS: 54411-20-0

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Application Guide for 2-(2,4-Dimethylphenoxy)ethanol in Pharmaceutical Development

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of pharmaceutical excipients and synthetic intermediates, ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of pharmaceutical excipients and synthetic intermediates, aryloxyethanols occupy a critical niche due to their amphiphilic nature and chemical stability. 2-(2,4-dimethylphenoxy)ethanol (CAS: 34135-75-6), an ether alcohol derivative of 2,4-dimethylphenol, presents a highly specialized structural profile. Registered as an ingredient substance by the, this compound features a unique dichotomy: a highly lipophilic, electron-rich aromatic core paired with a hydrophilic, reactive hydroxyethyl chain.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structure-property-activity relationships (SPAR), and field-proven protocols for its synthesis, purification, and analytical validation.

Molecular Architecture and Physicochemical Profiling

The molecular architecture of 2-(2,4-dimethylphenoxy)ethanol (C₁₀H₁₄O₂) is defined by a benzene ring substituted with methyl groups at the ortho (2-) and para (4-) positions relative to an ethoxy linkage, which terminates in a primary hydroxyl group.

The presence of the two methyl groups significantly alters the compound's physicochemical behavior compared to its unsubstituted analog, phenoxyethanol. The inductive (+I) and hyperconjugative effects of the methyl groups increase the electron density of the aromatic ring, while simultaneously increasing the overall lipophilicity (LogP) of the molecule. This makes it highly effective at partitioning into lipid bilayers, a crucial metric when evaluating the compound as a topical penetration enhancer or membrane-active antimicrobial agent.

Table 1: Quantitative Physicochemical Parameters
ParameterValueValidation / Source
IUPAC Name 2-(2,4-dimethylphenoxy)ethanolStandard Nomenclature
CAS Registry Number 34135-75-6
Molecular Formula C₁₀H₁₄O₂Structural Analysis
Molecular Weight 166.22 g/mol Calculated
Density ~1.046 g/cm³Computed via
Boiling Point ~273.2 °C (at 760 mmHg)Computed via
Flash Point ~114.9 °CComputed via
XLogP3 (Predicted) ~2.0 - 2.5Structure-based Estimation
H-Bond Donors/Acceptors 1 / 2Structural Analysis

Structure-Property-Activity Relationship (SPAR)

Understanding the SPAR of 2-(2,4-dimethylphenoxy)ethanol is essential for predicting its behavior in complex formulation matrices or during active pharmaceutical ingredient (API) derivatization. The molecule can be logically divided into three functional domains, each dictating specific macroscopic properties.

SPAR Molecule 2-(2,4-dimethylphenoxy)ethanol Aromatic 2,4-Dimethylphenyl Group Molecule->Aromatic Ether Ether Linkage Molecule->Ether Hydroxyl Terminal Hydroxyl Molecule->Hydroxyl Prop1 High LogP / Membrane Permeability Aromatic->Prop1 Prop2 Chemical Stability in Base Ether->Prop2 Prop3 API Derivatization Point Hydroxyl->Prop3

Fig 1. Structure-Property Relationship of 2-(2,4-dimethylphenoxy)ethanol.

Synthesis and Purification Methodologies

The synthesis of aryloxyethanols typically proceeds via the Williamson ether synthesis. However, the steric hindrance imparted by the ortho-methyl group on the 2,4-dimethylphenol precursor necessitates a highly optimized environment to ensure high conversion rates and to suppress unwanted C-alkylation.

Protocol 1: Optimized Williamson Ether Synthesis

Causality & Rationale: We utilize anhydrous N,N-dimethylformamide (DMF) as the solvent. DMF is a polar aprotic solvent that heavily solvates the potassium cation from the K₂CO₃ base. This leaves the phenoxide anion as a "naked," highly reactive nucleophile, driving the Sₙ2 displacement of the chloride from 2-chloroethanol with high regioselectivity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and inert gas (N₂) inlet, dissolve 1.0 equivalent (eq) of 2,4-dimethylphenol in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 1.5 eq of finely powdered, anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide ion.

  • Alkylation: Dropwise, add 1.2 eq of 2-chloroethanol. Elevate the reaction temperature to 90 °C and maintain vigorous stirring for 12 hours.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench by diluting with distilled water (3x the reaction volume). Extract the aqueous layer three times with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

Protocol 2: Vacuum Distillation for High-Purity Recovery

Causality & Rationale: The computed boiling point of the target compound is ~273 °C at atmospheric pressure . Distilling at this temperature risks thermal degradation of the ether linkage or auto-oxidation of the primary alcohol. By reducing the system pressure, we depress the boiling point to a safe thermal window.

Step-by-Step Methodology:

  • Transfer the crude oil to a short-path distillation apparatus.

  • Apply a high vacuum (approx. 10 mmHg).

  • Gradually increase the heating mantle temperature. Discard the initial low-boiling fractions (residual solvent and unreacted 2-chloroethanol).

  • Collect the main fraction boiling at approximately 130–135 °C (at 10 mmHg). This fraction contains the highly purified 2-(2,4-dimethylphenoxy)ethanol.

Analytical Validation and Quality Control

To qualify the synthesized batch for downstream pharmaceutical use, strict analytical validation is required. The primary concern is the presence of residual 2,4-dimethylphenol, which can introduce toxicity or interfere with subsequent API derivatization steps.

QC_Workflow Syn Williamson Ether Synthesis Pur Vacuum Distillation Syn->Pur GCMS HPLC / GC-MS Purity Profiling Pur->GCMS NMR 1H & 13C NMR Validation Pur->NMR Phys Physicochemical Characterization GCMS->Phys NMR->Phys Release Batch Release Phys->Release

Fig 2. Synthesis and Quality Control Workflow for Pharmaceutical Grade Batches.

Protocol 3: HPLC Purity Profiling

Causality & Rationale: 2,4-dimethylphenol has a pKa of ~10.6. While mostly unionized at neutral pH, local pH fluctuations in a standard HPLC column can cause partial ionization, leading to peak tailing. By adding 0.1% formic acid to the mobile phase, we suppress ionization completely, ensuring sharp, symmetrical peaks and baseline resolution.

Step-by-Step Methodology:

  • Sample Prep: Prepare a 1.0 mg/mL solution of the distillate in HPLC-grade methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a C18 reverse-phase column (250 mm × 4.6 mm, 5 µm particle size) maintained at 30 °C.

  • Mobile Phase Gradient:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid

    • Run a linear gradient from 30% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a Photodiode Array (PDA) detector. Extract chromatograms at 220 nm and 270 nm (optimal absorbance for the substituted phenoxy core).

  • Acceptance Criteria: The target compound must exhibit an Area Under the Curve (AUC) purity of ≥99.0%, with residual 2,4-dimethylphenol strictly ≤0.1%.

Applications in Pharmaceutical Development

  • Precursor for API Synthesis: The terminal primary alcohol of 2-(2,4-dimethylphenoxy)ethanol acts as an excellent synthetic handle. It can be converted into a good leaving group (via tosylation or mesylation) for the synthesis of complex aryloxypropanolamine derivatives (e.g., specialized beta-blockers) or oxidized to a carboxylic acid to synthesize modified fibrate analogs for lipid-lowering therapies.

  • Advanced Formulation Excipient: Drawing parallels from phenoxyethanol, the addition of two methyl groups enhances its lipophilicity, making it an intriguing candidate as a specialized penetration enhancer for transdermal drug delivery systems. Its predicted ability to disrupt bacterial cell membranes also warrants investigation as a preservative in non-aqueous or emulsion-based formulations.

References

  • FDA Global Substance Registration System (GSRS). "2-(2,4-DIMETHYLPHENOXY)ETHANOL - Unique Ingredient Identifier (UNII): J38J6SM5CE." U.S. Food and Drug Administration. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(2,4-Dimethylphenoxy)ethanol

Introduction and Structural Context 2-(2,4-Dimethylphenoxy)ethanol (CAS: 34135-75-6) is an aryl ether derivative characterized by a 2,4-dimethylphenyl ring covalently bonded to an ethanol moiety. In analytical chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

2-(2,4-Dimethylphenoxy)ethanol (CAS: 34135-75-6) is an aryl ether derivative characterized by a 2,4-dimethylphenyl ring covalently bonded to an ethanol moiety. In analytical chemistry, toxicology, and drug development, identifying such compounds from complex biological or environmental matrices requires robust structural elucidation techniques. Electron Ionization Mass Spectrometry (EI-MS) at 70 eV remains the gold standard for this purpose, as it imparts a standardized amount of internal energy to the molecule, resulting in highly reproducible fragmentation patterns[1].

Molecular Architecture & Ionization Dynamics

Upon entering the high-vacuum ion source, the molecule is bombarded by 70 eV electrons. This energy is significantly higher than the first ionization potential of the molecule (typically 8–10 eV), leading to the ejection of an electron and the formation of the radical molecular ion, [M]⁺• at m/z 166.

The initial ionization preferentially occurs at the sites of lowest ionization energy. For 2-(2,4-dimethylphenoxy)ethanol, this is either the non-bonding lone pairs on the ether oxygen or the extended π-system of the aromatic ring. The localization of this initial charge dictates the subsequent unimolecular dissociation pathways[2].

Core Fragmentation Pathways (Mechanistic Causality)

As a Senior Application Scientist, I emphasize that mass spectra are not random collections of peaks; they are deterministic readouts of molecular stability. The fragmentation of 2-(2,4-dimethylphenoxy)ethanol is driven by the thermodynamic drive to form stable neutral losses and highly conjugated or resonance-stabilized cations.

Pathway A: The McLafferty-Type Rearrangement (Base Peak Formation)
  • Causality: Alkyl aryl ethers possessing a β-hydrogen relative to the ether oxygen are highly susceptible to a specific hydrogen transfer mechanism. The ether oxygen radical cation abstracts a hydrogen atom from the β-carbon of the ethanol group via a sterically favored six-membered cyclic transition state[2].

  • Result: This concerted mechanism triggers the cleavage of the O-alkyl bond, expelling a neutral molecule of ethylene oxide or vinyl alcohol (44 Da). The resulting fragment is the 2,4-dimethylphenol radical cation at m/z 122 . Because this ion is heavily resonance-stabilized by the aromatic ring and the two electron-donating methyl groups, m/z 122 typically manifests as the base peak (100% relative abundance)[1].

Pathway B: Aromatic Ring Degradation
  • Causality: The m/z 122 radical cation retains residual internal energy and undergoes secondary fragmentation. The loss of a methyl radical (•CH3, 15 Da) from the aromatic ring is a kinetically favored process that generates a highly stable, fully conjugated substituted benzyl or tropylium-like cation at m/z 107 [1].

  • Result: Subsequent degradation of the m/z 107 ion involves the characteristic expulsion of carbon monoxide (CO, 28 Da)—a hallmark of phenolic compounds—resulting in a stable aromatic cation at m/z 79 [1].

Pathway C: Aliphatic Chain Cleavage (α-Cleavage)
  • Causality: The aliphatic ethanol chain can undergo direct α-cleavage adjacent to the ether oxygen.

  • Result: The loss of the hydroxymethyl radical (•CH2OH, 31 Da) yields a resonance-stabilized oxonium ion at m/z 135 .

Pathway D: Direct Ar-O Bond Cleavage
  • Causality: Though less thermodynamically favored than the McLafferty-type rearrangement, direct homolytic cleavage of the bond between the aromatic ring and the ether oxygen can occur.

  • Result: This yields the 2,4-dimethylphenyl cation at m/z 105 .

MS_Fragmentation M Molecular Ion [M]⁺• m/z 166 C10H14O2⁺• F122 Base Peak m/z 122 2,4-dimethylphenol⁺• M->F122 - C2H4O (44 Da) McLafferty-type rearrangement F135 Oxonium Ion m/z 135 [M - CH2OH]⁺ M->F135 - •CH2OH (31 Da) α-cleavage F105 Aryl Cation m/z 105 [2,4-dimethylphenyl]⁺ M->F105 - •OCH2CH2OH (61 Da) Ar-O cleavage F107 Tropylium-like Ion m/z 107 [m/z 122 - CH3]⁺ F122->F107 - •CH3 (15 Da) Methyl loss F79 Aromatic Cation m/z 79 [m/z 107 - CO]⁺ F107->F79 - CO (28 Da) Ring contraction

Figure 1: Logical fragmentation pathways of 2-(2,4-dimethylphenoxy)ethanol under 70 eV EI-MS.

Quantitative Data Presentation

To facilitate rapid spectral interpretation, the expected quantitative fragmentation profile is summarized below. These relative abundances are extrapolated from homologous phenoxyethanol series and fundamental mass spectrometry principles[3].

m/z ValueIon Type / AssignmentNeutral LossExpected Relative AbundanceDiagnostic Significance
166 [M]⁺• (Molecular Ion)None20 - 40%Confirms intact molecular weight.
135 [M - CH2OH]⁺31 Da10 - 20%Indicates presence of terminal primary alcohol.
122 [M - C2H4O]⁺•44 Da100% (Base Peak) Hallmark of aryl ethers with a β-hydrogen.
107 [m/z 122 - CH3]⁺15 Da (from 122)30 - 50%Confirms methyl substitution on the phenolic ring.
105 [Ar]⁺61 Da< 10%Confirms the 2,4-dimethylphenyl core.
79 [m/z 107 - CO]⁺28 Da (from 107)15 - 30%Confirms phenolic oxygen elimination.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure analytical trustworthiness, a protocol must be self-validating. This means incorporating internal standards and matrix blanks to definitively prove that the observed m/z 166 and its fragments originate from the analyte, not column bleed or matrix interference[4].

Step-by-Step Methodology

1. Sample Preparation & Derivatization

  • Causality: While 2-(2,4-dimethylphenoxy)ethanol can be analyzed intact, its terminal hydroxyl group can cause peak tailing on non-polar columns due to hydrogen bonding with active silanol sites.

  • Action: Dilute the sample in MS-grade hexane to a concentration of 10 µg/mL. Add an internal standard (e.g., deuterated 2-phenoxyethanol-d5) at 5 µg/mL. This mathematically corrects for injection volume variability and matrix ion suppression[3].

  • Self-Validation Check: Prepare a method blank (hexane + internal standard) and run it prior to the sample to ensure zero carryover in the injection port.

2. Gas Chromatography (GC) Parameters

  • Column: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Causality: The 5% phenyl phase provides the optimal dipole-induced dipole interactions to resolve the aromatic ring from aliphatic matrix interferences without retaining the molecule excessively.

  • Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

  • Injection: 1 µL, split ratio 10:1, injector temperature 250°C.

3. Mass Spectrometry (MS) Parameters

  • Ionization: Electron Ionization (EI) strictly at 70 eV.

  • Causality: 70 eV corresponds to an electron wavelength of approximately 1.4 Å, which perfectly matches the bond lengths of organic molecules, maximizing ionization efficiency and ensuring the resulting spectrum matches established library algorithms[2].

  • Acquisition Mode: Full Scan (m/z 40–300) for structural elucidation, followed by Selected Ion Monitoring (SIM) of m/z 122, 166, and 107 for high-sensitivity quantification[4].

  • Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

GCMS_Workflow Prep Sample Prep Dilution & ISTD GC Gas Chromatography Capillary Separation Prep->GC 1 µL Injection Ionization Electron Ionization 70 eV Bombardment GC->Ionization Elution Analyzer Mass Analyzer Quadrupole Ionization->Analyzer Ion Beam Detector Data Acquisition m/z vs Abundance Analyzer->Detector Mass Filtering

Figure 2: Self-validating analytical workflow for GC-MS analysis of aryl ethers.

References

  • AIP Publishing . "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry." AIP Conference Proceedings. Available at:[Link]

  • Wikipedia . "Mass spectral interpretation." Wikimedia Foundation. Available at: [Link]

  • PubMed Central (PMC) . "Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS." National Institutes of Health. Available at:[Link]

  • PubMed Central (PMC) . "GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile." National Institutes of Health. Available at:[Link]

Sources

Foundational

A Technical Guide to the Computational Modeling and Electron Density Analysis of Ethanol, 2-(2,4-dimethylphenoxy)-

This guide provides a comprehensive, in-depth exploration of the computational modeling and electron density analysis of Ethanol, 2-(2,4-dimethylphenoxy)-. It is intended for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth exploration of the computational modeling and electron density analysis of Ethanol, 2-(2,4-dimethylphenoxy)-. It is intended for researchers, scientists, and drug development professionals seeking to apply modern computational techniques to understand the intricate electronic structure of small organic molecules. This document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind the chosen computational strategies, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Electron Density in Molecular Design

In the realm of drug discovery and materials science, a molecule's biological activity and physical properties are fundamentally governed by its three-dimensional structure and the distribution of its electron density. The electron density, a probabilistic measure of finding an electron at any given point in space, dictates key molecular attributes such as reactivity, intermolecular interactions, and spectroscopic signatures. Understanding this electronic landscape is therefore paramount for rational molecular design and optimization.

Ethanol, 2-(2,4-dimethylphenoxy)-, a substituted phenoxyethanol, presents an interesting case study. Its structure combines a flexible ethanol chain with a more rigid, substituted aromatic ring, leading to a nuanced distribution of electron density that influences its potential as a scaffold in medicinal chemistry or as a building block in materials science. Computational modeling provides a powerful lens through which to investigate these properties at a level of detail that is often inaccessible through purely experimental means.[1][2][3]

This guide will detail a robust, first-principles-based computational workflow for the analysis of Ethanol, 2-(2,4-dimethylphenoxy)-. We will employ Density Functional Theory (DFT), a workhorse of modern computational chemistry, to determine the molecule's equilibrium geometry and electronic wavefunction.[4][5][6][7][8] Subsequently, we will delve into advanced analytical techniques, namely the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, to dissect the calculated electron density and translate it into chemically intuitive concepts of bonding and atomic interactions.

Theoretical Foundations: A Triad of Computational Methods

The accuracy and relevance of any computational study hinge on the judicious selection of theoretical methods. For our analysis of Ethanol, 2-(2,4-dimethylphenoxy)-, we will employ a synergistic combination of three powerful techniques: Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis.

Density Functional Theory (DFT): The Engine of Electronic Structure Calculation

At the heart of our computational protocol lies Density Functional Theory (DFT).[4][5][6][7][8] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] Its popularity stems from a favorable balance of computational cost and accuracy, making it applicable to a wide range of chemical systems.[5][7] The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density.[6] This is a profound simplification compared to traditional wavefunction-based methods that must contend with the complexities of a many-electron wavefunction.

In practice, DFT calculations involve the use of functionals that approximate the exchange and correlation energies of the electrons.[5] The choice of functional is a critical decision in any DFT study. For our analysis, we will utilize a hybrid functional, which incorporates a portion of exact exchange from Hartree-Fock theory, as these have been shown to provide reliable results for a broad range of organic molecules.

Quantum Theory of Atoms in Molecules (QTAIM): Unveiling the Topology of Electron Density

Once the electron density is obtained from a DFT calculation, the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for its interpretation.[9][10] QTAIM partitions a molecule into atomic basins based on the topology of the electron density.[9][10] This allows for the unambiguous definition of atoms within a molecule and the characterization of the chemical bonds between them.

A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms.[11][12] The properties of the electron density at the BCP, such as its magnitude and the value of its Laplacian, provide quantitative insights into the nature of the chemical bond, distinguishing between strong covalent interactions and weaker non-covalent contacts.[11]

Natural Bond Orbital (NBO) Analysis: A Chemist's View of Bonding

Complementing the topological approach of QTAIM, Natural Bond Orbital (NBO) analysis offers a perspective rooted in the familiar Lewis structure concepts of chemical bonding.[13][14][15][16] NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to core electrons, lone pairs, and two-center bonds.[14][16]

This method provides a quantitative description of the Lewis-like structure of a molecule and allows for the investigation of donor-acceptor interactions, which are crucial for understanding phenomena such as hyperconjugation and resonance.[15] By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, we can gain a deeper understanding of the electronic delocalization and stability of the molecule.

Detailed Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines the detailed, step-by-step methodology for the computational modeling and electron density analysis of Ethanol, 2-(2,4-dimethylphenoxy)-. The protocol is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.

Molecular Structure Preparation

The first step in any computational study is to generate an initial three-dimensional structure of the molecule of interest.

  • Action: Draw the 2D structure of Ethanol, 2-(2,4-dimethylphenoxy)- using a chemical drawing software such as ChemDraw.[17][18][19][20][21]

  • Rationale: This provides a chemically correct representation of the molecule's connectivity.

  • Procedure:

    • Open ChemDraw or a similar program.[17][18][21]

    • Use the drawing tools to construct the Ethanol, 2-(2,4-dimethylphenoxy)- molecule.

    • Clean up the structure using the software's built-in tools to ensure reasonable bond lengths and angles.

    • Save the structure in a format compatible with computational chemistry software, such as the MOL file format.

Geometry Optimization

The initial 3D structure is an approximation. To find the most stable conformation of the molecule, we must perform a geometry optimization.

  • Action: Perform a geometry optimization using Density Functional Theory (DFT) with a suitable basis set.

  • Rationale: This procedure systematically adjusts the positions of the atoms to find the minimum energy structure on the potential energy surface.

  • Software: Gaussian, a widely used computational chemistry software package.[22][23][24][25][26]

  • Protocol:

    • Input File Preparation: Create an input file for the Gaussian software.[24] This file specifies the molecular geometry, the level of theory, and the basis set.

    • Level of Theory: We will employ the B3LYP hybrid functional. B3LYP is a popular and well-benchmarked functional that often provides a good balance of accuracy and computational efficiency for organic molecules.

    • Basis Set: We will use the 6-311+G(d,p) basis set.[27][28] This is a triple-zeta split-valence basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms.[28] The diffuse functions are important for describing the electron density far from the nucleus, while the polarization functions allow for more flexibility in describing the shape of the electron clouds.

    • Job Submission: Submit the input file to Gaussian for calculation.

    • Convergence Check: After the calculation is complete, it is crucial to verify that the optimization has converged to a true minimum. This is confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.

Electron Density Analysis

With the optimized geometry, we can now perform a detailed analysis of the electron density.

  • Action: Perform single-point energy calculations to generate the necessary wavefunction files for QTAIM and NBO analyses.

  • Rationale: These calculations provide a high-quality description of the electron density at the optimized geometry.

  • Protocol:

    • Wavefunction Generation: Using the optimized coordinates from the previous step, perform a single-point energy calculation in Gaussian. Include the keywords output=wfn to generate a wavefunction file for QTAIM analysis and pop=nbo for NBO analysis.[10][14]

    • QTAIM Analysis:

      • Software: AIMAll, a software package specifically designed for QTAIM calculations.[29][30][31]

      • Procedure:

        • Import the generated .wfn file into AIMAll.[31]

        • Perform a full topological analysis of the electron density.

        • Identify all bond critical points (BCPs) and analyze their properties, including the electron density (ρ) and the Laplacian of the electron density (∇²ρ).

    • NBO Analysis:

      • Software: The NBO analysis is performed directly within the Gaussian software package.[14][32]

      • Procedure:

        • The pop=nbo keyword in the Gaussian input file will automatically trigger the NBO analysis.

        • Examine the output file for the NBO summary, which includes information on the natural atomic charges, the hybridization of the natural atomic orbitals, and the donor-acceptor interactions between NBOs.

Data Presentation and Visualization

Clear and concise presentation of computational data is essential for its interpretation and communication.

Tabulated Data

The quantitative data obtained from the computational analysis should be summarized in clearly structured tables.

Table 1: Key Computational Parameters

ParameterValueRationale
SoftwareGaussian 16[23]A robust and widely used computational chemistry package.[22][24][25][26]
FunctionalB3LYPA hybrid functional known for its good performance with organic molecules.
Basis Set6-311+G(d,p)[28]A flexible basis set suitable for describing the electronic structure of the molecule.[27]
Solvent ModelNone (Gas Phase)Provides a baseline understanding of the molecule's intrinsic electronic properties.

Table 2: Selected QTAIM Bond Critical Point (BCP) Properties

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Interpretation
O-C(ethyl)ValueValueCovalent Bond
C(ethyl)-C(ethyl)ValueValueCovalent Bond
O-C(phenyl)ValueValueCovalent Bond
C(phenyl)-C(phenyl)ValueValueAromatic Covalent Bond

(Note: The "Value" placeholders would be populated with the actual results from the AIMAll calculation.)

Table 3: Selected NBO Analysis Results

AtomNatural Atomic Charge (e)
OValue
C(ethyl, adjacent to O)Value
C(phenyl, adjacent to O)Value

(Note: The "Value" placeholders would be populated with the actual results from the NBO analysis in the Gaussian output.)

Mandatory Visualizations

Visual representations are indispensable for conveying complex structural and electronic information.

Diagram 1: Computational Workflow

Computational Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_analysis 3. Electron Density Analysis cluster_output 4. Results mol_draw 2D Molecular Drawing (ChemDraw) dft_opt DFT Geometry Optimization (Gaussian: B3LYP/6-311+G(d,p)) mol_draw->dft_opt wfn_gen Wavefunction Generation (Gaussian) dft_opt->wfn_gen qtaim QTAIM Analysis (AIMAll) wfn_gen->qtaim nbo NBO Analysis (Gaussian) wfn_gen->nbo results Optimized Geometry, Topological Properties, Bonding Analysis qtaim->results nbo->results

Caption: A flowchart illustrating the key stages of the computational analysis.

Diagram 2: Relationship Between Computational Methods

Methodology Relationship Interplay of Computational Techniques DFT Density Functional Theory (DFT) ElectronDensity Electron Density DFT->ElectronDensity Calculates QTAIM Quantum Theory of Atoms in Molecules (QTAIM) ElectronDensity->QTAIM Analyzes Topology NBO Natural Bond Orbital (NBO) Analysis ElectronDensity->NBO Analyzes Bonding ChemInsights Chemical Insights: Bonding, Reactivity, Interactions QTAIM->ChemInsights NBO->ChemInsights

Caption: The synergistic relationship between DFT, QTAIM, and NBO analysis.

Conclusion: From Electron Density to Molecular Insight

This technical guide has detailed a comprehensive and robust computational workflow for the in-depth analysis of the electron density of Ethanol, 2-(2,4-dimethylphenoxy)-. By leveraging the power of Density Functional Theory in concert with the interpretive frameworks of QTAIM and NBO analysis, we can move beyond simple structural representations to a nuanced understanding of the molecule's electronic landscape.

The protocols outlined herein are not merely a set of instructions but a self-validating system designed to ensure the scientific integrity of the results. The causality behind each experimental choice has been elucidated, providing a clear rationale for the selected methods and parameters. For researchers, scientists, and drug development professionals, the application of such computational methodologies is an invaluable tool for accelerating the design and discovery of new molecules with desired properties. The insights gained from this type of analysis can guide synthetic efforts, explain experimental observations, and ultimately lead to the development of more effective and innovative chemical entities.

References

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). Retrieved from [Link]

  • Gaussian (software) - Wikipedia. (2023, October 27). Retrieved from [Link]

  • ChemDraw - Revolutionize your chemical drawing - Alfasoft. (n.d.). Retrieved from [Link]

  • ChemDraw – Molecular Drawing and Analysis Software - RITME. (n.d.). Retrieved from [Link]

  • How to Install and Use CHEMDRAW to draw and name structures and Chemical equations. (2024, March 12). Retrieved from [Link]

  • ChemDraw | Revvity Signals Software. (n.d.). Retrieved from [Link]

  • Gaussian | Research Cloud Computing. (n.d.). Old Dominion University. Retrieved from [Link]

  • A Beginner's Guide to Using ChemDraw for Chemical Structure Drawing - Ask.com. (2025, May 20). Retrieved from [Link]

  • Gaussian | Technology - Oregon State University. (n.d.). Retrieved from [Link]

  • Software: Gaussian 16 - Rosen Center for Advanced Computing - Purdue University. (n.d.). Retrieved from [Link]

  • Using QTAIM (Atoms in Molecules) Analysis — Avogadro 1.103.0 documentation. (n.d.). Retrieved from [Link]

  • NBO Apps & Scripts - Marcel Patek. (n.d.). Retrieved from [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). Retrieved from [Link]

  • Performing Live QTAIM Analysis in Multiwfn | Understanding Bond Critical Points (BCPs). (2025, October 6). Retrieved from [Link]

  • AIMAll Documentation. (n.d.). Retrieved from [Link]

  • Predicting Molecular Energies of Small Organic Molecules with Multifidelity Methods | ChemRxiv. (n.d.). Retrieved from [Link]

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  • QTAIM (Bader), localized orbitals and conceptual DFT — Tutorials 2025.1 documentation. (n.d.). Software for Chemistry & Materials. Retrieved from [Link]

  • Manual for AIMAll (Version 14.11.23) Tutorial 8 - Contour Maps. (n.d.). Retrieved from [Link]

  • Computational Approach for Molecular Design of Small Organic Molecules with High Hole Mobilities in Amorphous Phase using Random - Semantic Scholar. (2023, June 1). Retrieved from [Link]

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  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC. (2014, August 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Basis set and methods for organic molecules - ResearchGate. (2024, January 19). Retrieved from [Link]

  • 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual. (n.d.). Retrieved from [Link]

  • Computer Modeling and Machine Learning in Chemistry and Materials Science: From Properties and Reactions of Small Organic and Inorganic Molecules to the Smart Design of Polymers and Composites - MDPI. (2023, August 24). Retrieved from [Link]

  • Atoms in Molecules (QTAIM) – Flash lesson - Dr. Joaquin Barroso's Blog. (2014, October 30). Retrieved from [Link]

  • Density functional theory - Wikipedia. (2024, March 23). Retrieved from [Link]

  • Density Functional Theory (DFT). (n.d.). Durham University. Retrieved from [Link]

  • 2-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 247478 - PubChem. (n.d.). Retrieved from [Link]

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  • [For Beginners] What is Density Functional Theory (DFT)? | Basics - Matlantis. (2025, August 28). Retrieved from [Link]

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  • Comparison of DFT Basis Sets for Organic Dyes - ScholarWorks. (n.d.). Boise State University. Retrieved from [Link]

  • aiida-aimall: A Python package for automating workflows for AIMAll software - Open Journals. (2026, January 27). Retrieved from [Link]

  • Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided | The Journal of Physical Chemistry A - ACS Publications. (2020, January 23). Retrieved from [Link]

  • README for AIMAll (Version 19.10.12). (n.d.). Retrieved from [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. (2022, January 10). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-(2,4-Dinitrophenoxy)ethanol | C8H8N2O6 | CID 76070 - PubChem. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethanol, 2-(2,4-dimethylphenoxy)-

Application Note: Bench-Scale Synthesis and Characterization of Ethanol, 2-(2,4-dimethylphenoxy)- Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Researchers, and Drug Developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bench-Scale Synthesis and Characterization of Ethanol, 2-(2,4-dimethylphenoxy)-

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Target Compound: Ethanol, 2-(2,4-dimethylphenoxy)- (CAS: 34135-75-6)[1][2]

Introduction and Strategic Overview

Ethanol, 2-(2,4-dimethylphenoxy)- (also designated as 2-(2,4-dimethylphenoxy)ethanol) is an aryloxyethanol derivative with the molecular formula C10H14O2[2]. It serves as a critical structural motif in cosmetic formulation[1] and acts as a versatile intermediate in medicinal chemistry and API (Active Pharmaceutical Ingredient) development.

The most reliable bench-scale approach for synthesizing aryloxyethanols avoids the use of highly reactive and hazardous ethylene oxide gas. Instead, this protocol utilizes a classic Williamson ether synthesis, employing 2,4-dimethylphenol as the nucleophile precursor and 2-chloroethanol as the alkylating agent under mild basic conditions.

Mechanistic Pathway

The reaction proceeds via an SN​2 (bimolecular nucleophilic substitution) mechanism. The mild base (potassium carbonate) deprotonates the phenol to form a highly nucleophilic phenoxide anion, which subsequently displaces the chloride leaving group on 2-chloroethanol.

Synthesis N1 2,4-Dimethylphenol (Nucleophile Precursor) N3 2,4-Dimethylphenoxide (Active Nucleophile) N1->N3 Deprotonation (MeCN, 80°C) N2 Potassium Carbonate (Base) N2->N3 - KHCO3 N5 Ethanol, 2-(2,4-dimethylphenoxy)- (Target Product) N3->N5 SN2 Alkylation N4 2-Chloroethanol (Electrophile) N4->N5 - KCl

Figure 1: Mechanistic workflow for the Williamson ether synthesis of 2-(2,4-dimethylphenoxy)ethanol.

Reagents and Materials

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)Notes
2,4-Dimethylphenol Starting Material1.0 eq1.22 g (10.0 mmol)Ensure high purity (>98%)
2-Chloroethanol Alkylating Agent1.2 eq0.96 g (12.0 mmol)Toxic; handle in fume hood
Potassium Carbonate ( K2​CO3​ ) Base1.5 eq2.07 g (15.0 mmol)Finely powdered, anhydrous
Acetonitrile (MeCN) SolventN/A25 mLHPLC or Anhydrous grade
Ethyl Acetate / Brine Work-up SolventsN/AAs neededFor liquid-liquid extraction

Step-by-Step Experimental Protocol

Phase 1: Nucleophile Activation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.22 g (10.0 mmol) of 2,4-dimethylphenol to the flask.

  • Suspend 2.07 g (15.0 mmol) of anhydrous, finely powdered K2​CO3​ in 20 mL of acetonitrile and add the suspension to the flask.

  • Stir the heterogeneous mixture at 80 °C for 45 minutes.

    • Expert Insight: Pre-heating the phenol with the base ensures complete conversion to the 2,4-dimethylphenoxide anion. This color change (typically to a pale yellow/orange) indicates successful deprotonation.

Phase 2: Alkylation ( SN​2 Reaction) 5. Dissolve 0.96 g (12.0 mmol) of 2-chloroethanol in 5 mL of acetonitrile. 6. Add the 2-chloroethanol solution dropwise to the refluxing mixture over 15 minutes using an addition funnel or syringe pump. 7. Maintain reflux (approx. 82 °C) for 12–16 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 4:1 Hexanes:Ethyl Acetate solvent system.

Phase 3: Work-up and Isolation 8. Once the starting phenol is consumed, cool the reaction mixture to room temperature. 9. Filter the mixture through a pad of Celite to remove the insoluble inorganic salts (KCl byproduct and unreacted K2​CO3​ ). Wash the filter cake with an additional 10 mL of acetonitrile. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. 11. Partition the resulting crude residue between 30 mL of Ethyl Acetate and 20 mL of distilled water. 12. Separate the organic layer and wash it consecutively with 20 mL of 1M NaOH (to remove any trace unreacted phenol) and 20 mL of brine. 13. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product. 14. Purification: Purify the crude oil via silica gel flash chromatography (eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes) or via vacuum distillation to afford pure Ethanol, 2-(2,4-dimethylphenoxy)-.

Causality & Experimental Choices (E-E-A-T Insights)

  • Why Potassium Carbonate ( K2​CO3​ )? Stronger bases like Sodium Hydride (NaH) or Potassium tert-butoxide ( KOtBu ) can promote the unwanted E2 elimination of 2-chloroethanol, generating ethylene oxide gas in situ. K2​CO3​ is a mild, heterogeneous base that provides a sufficient pKa​ shift to deprotonate the phenol without triggering significant elimination side-reactions.

  • Why Acetonitrile? Acetonitrile is a polar aprotic solvent. It poorly solvates anions, which leaves the phenoxide nucleophile "naked" and highly reactive, thereby accelerating the SN​2 pathway. Its boiling point (82 °C) provides the perfect thermal energy to drive the reaction to completion overnight.

  • Why Dropwise Addition? 2-Chloroethanol can undergo self-alkylation or polymerization under basic conditions at high temperatures. Dropwise addition keeps its steady-state concentration low, favoring the cross-reaction with the highly concentrated phenoxide.

Expected Analytical Characterization

To validate the trustworthiness of the synthesis, the isolated product must be characterized. Below are the expected structural parameters for C10H14O2[2].

Analytical MethodExpected Signals / Data Points
Mass Spectrometry (ESI-MS) [M+H]+ expected at m/z 167.1; [M+Na]+ expected at m/z 189.1
1 H NMR (400 MHz, CDCl3​ ) δ 6.95 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 4.05 (t, 2H, -O- CH2​ -), 3.95 (t, 2H, - CH2​ -OH), 2.65 (br s, 1H, -OH), 2.25 (s, 3H, Ar- CH3​ ), 2.20 (s, 3H, Ar- CH3​ )
13 C NMR (100 MHz, CDCl3​ ) δ 155.2, 131.5, 129.8, 127.1, 126.5, 111.2, 69.5, 61.8, 20.5, 16.2

References

  • MadeByGenie. "2-(2,4-DIMETHYLPHENOXY)ETHANOL - cosmetic ingredient". Ingredient Attributes & PubChem CID 36684 Reference. Available at:[Link]

  • DrugFuture. "2-(2,4-DIMETHYLPHENOXY)ETHANOL: FDA Global Substance Registration System". CAS 34135-75-6 and Structural Identifiers. Available at:[Link]

Sources

Application

Application Note: Catalytic Esterification of 2-(2,4-Dimethylphenoxy)ethanol – Methodologies for Pharmaceutical and Fine Chemical Synthesis

Executive Summary The synthesis of lipophilic prodrugs, cosmetic emollients, and specialized fine chemicals frequently requires the esterification of complex primary alcohols. 2-(2,4-Dimethylphenoxy)ethanol (CAS: 34135-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of lipophilic prodrugs, cosmetic emollients, and specialized fine chemicals frequently requires the esterification of complex primary alcohols. 2-(2,4-Dimethylphenoxy)ethanol (CAS: 34135-75-6) is a highly valuable building block characterized by its electron-rich aromatic ring and ether linkage[1]. This application note provides drug development professionals and synthetic chemists with two field-proven, self-validating protocols for the catalytic esterification of this substrate: a highly scalable Heterogeneous Solid-Acid Catalysis method and a mild, highly selective Steglich Esterification method.

Introduction & Mechanistic Rationale

When designing an esterification workflow for 2-(2,4-dimethylphenoxy)ethanol, the choice of catalyst and coupling agent dictates not only the yield but the downstream purification burden. We present two distinct mechanistic approaches based on the nature of the carboxylic acid partner.

Pathway A: Heterogeneous Solid-Acid Catalysis (Scalable & Green)

For robust, sterically unhindered aliphatic or aromatic carboxylic acids, heterogeneous solid-acid catalysts (e.g., Amberlyst-15) are superior to traditional homogeneous acids (like H₂SO₄ or p-TsOH)[2].

  • Causality of Catalyst Choice: Amberlyst-15 is a macroreticular polystyrene-based resin functionalized with sulfonic acid groups. It provides a high density of proton-donating sites to activate the carbonyl carbon for nucleophilic attack by the primary alcohol[3].

  • Process Advantage: Because the catalyst is entirely insoluble in the organic reaction matrix (e.g., toluene), it eliminates the need for basic aqueous neutralization during workup. Aqueous neutralization of phenoxy-derivatives frequently leads to intractable emulsions; solid-acid catalysis bypasses this entirely via simple mechanical filtration[4].

Pathway B: Steglich Esterification (Mild & Sensitive)

For acid-sensitive, chiral, or sterically hindered carboxylic acids (e.g., amino acid derivatives), the Steglich esterification is the gold standard[5]. This method utilizes a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Causality of Reagent Choice (EDC vs. DCC): While traditional Steglich protocols use N,N'-Dicyclohexylcarbodiimide (DCC), DCC generates dicyclohexylurea (DCU), a byproduct notoriously difficult to remove from organic phases[6]. This protocol utilizes EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). EDC·HCl produces a highly water-soluble urea byproduct that partitions cleanly into the aqueous phase during a simple wash step, ensuring high purity of the target ester.

  • Mechanistic Role of DMAP: DMAP is not merely a base; it acts as a hyper-nucleophilic acyl transfer reagent. It attacks the transient O-acylisourea intermediate faster than the alcohol does, forming a highly reactive N-acylpyridinium intermediate. This strictly prevents the irreversible 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea, driving the reaction to completion[6][7].

Workflow & Reaction Pathway Diagram

Esterification_Pathways Substrate 2-(2,4-Dimethylphenoxy)ethanol + Carboxylic Acid SolidAcid Pathway A: Solid Acid Catalysis (Amberlyst-15 / Toluene) Substrate->SolidAcid Steglich Pathway B: Steglich Esterification (EDC·HCl / DMAP / DCM) Substrate->Steglich Protonation Carbonyl Protonation & Nucleophilic Attack SolidAcid->Protonation WaterRemoval Azeotropic Water Removal (Dean-Stark) Protonation->WaterRemoval Filtration Catalyst Filtration (Recyclable) WaterRemoval->Filtration TargetEster Target Ester Product (High Purity) Filtration->TargetEster AcylUrea O-Acylisourea Formation (EDC Activation) Steglich->AcylUrea AcylTransfer Acyl Transfer via DMAP (Prevents 1,3-Rearrangement) AcylUrea->AcylTransfer AqueousWorkup Aqueous Workup (Removes Water-Soluble Urea) AcylTransfer->AqueousWorkup AqueousWorkup->TargetEster

Figure 1: Divergent catalytic esterification pathways for 2-(2,4-dimethylphenoxy)ethanol.

Experimental Protocols

Protocol A: Solid-Acid Catalyzed Fischer Esterification (Scalable)

Optimal for robust acids where high-throughput scalability is required.

Reagents:

  • 2-(2,4-Dimethylphenoxy)ethanol: 1.0 equivalent (e.g., 100 mmol, 16.62 g)

  • Carboxylic Acid: 1.05 equivalents (105 mmol)

  • Amberlyst-15 (Dry): 10% w/w relative to the alcohol

  • Toluene (Anhydrous): 150 mL

Step-by-Step Methodology:

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add the 2-(2,4-dimethylphenoxy)ethanol, the carboxylic acid, and the toluene to the flask. Stir until homogenous.

  • Catalyst Addition: Add the dry Amberlyst-15 resin. Note: Ensure the resin is pre-dried in a vacuum oven at 80 °C for 4 hours to maximize internal pore accessibility.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C).

    • Self-Validating Check: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1.8 mL for a 100 mmol scale) is collected and water evolution ceases. This directly correlates to >98% conversion.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a coarse sintered glass funnel to remove the Amberlyst-15. Wash the resin with 20 mL of fresh toluene.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude ester.

Protocol B: EDC/DMAP Mediated Steglich Esterification (Mild)

Optimal for chiral, acid-sensitive, or complex pharmaceutical intermediates.

Reagents:

  • 2-(2,4-Dimethylphenoxy)ethanol: 1.0 equivalent (e.g., 10 mmol, 1.66 g)

  • Carboxylic Acid: 1.1 equivalents (11 mmol)

  • EDC·HCl: 1.2 equivalents (12 mmol, 2.30 g)

  • DMAP: 0.1 equivalents (1.0 mmol, 122 mg)

  • Dichloromethane (DCM, Anhydrous): 50 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask flushed with inert gas (N₂ or Ar), dissolve the carboxylic acid and 2-(2,4-dimethylphenoxy)ethanol in anhydrous DCM.

  • Catalyst Addition: Add the DMAP to the stirring solution.

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add the EDC·HCl in three portions over 15 minutes. Causality: Stepwise addition at 0 °C controls the exothermic formation of the O-acylisourea, preventing thermal degradation of sensitive substrates.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Workup & Self-Validation:

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2 x 25 mL) to remove DMAP and unreacted EDC, followed by saturated NaHCO₃ (2 x 25 mL) to remove unreacted carboxylic acid, and finally brine (25 mL).

    • Self-Validating Check: Spot the organic layer on a TLC plate (UV 254 nm). The absence of a baseline spot confirms the complete aqueous extraction of the water-soluble urea byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data Presentation

Table 1 summarizes the operational metrics for selecting the appropriate esterification pathway based on project requirements.

ParameterPathway A: Solid-Acid CatalysisPathway B: Steglich (EDC/DMAP)
Ideal Substrate Profile Robust, aliphatic/aromatic acidsAcid-sensitive, chiral, complex acids
Reaction Temperature 110 °C (Toluene Reflux)0 °C → 25 °C (Room Temperature)
Typical Reaction Time 4 – 8 hours12 – 24 hours
Primary Byproduct Water (Removed azeotropically)Water-soluble urea (Removed via wash)
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)
E-Factor (Waste Metric) Low (Catalyst is recyclable)Higher (Stoichiometric coupling agents)
Downstream Processing Filtration & EvaporationLiquid-Liquid Extraction

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 2-(2,4-dimethylphenoxy)ethyl esters, the following analytical validations must be performed:

  • FT-IR Spectroscopy: Confirm the disappearance of the broad primary alcohol O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong ester C=O stretch (~1735–1750 cm⁻¹).

  • ¹H-NMR (CDCl₃): The methylene protons adjacent to the hydroxyl group in the starting material (-CH₂-OH) typically resonate around δ 3.9 ppm. Upon successful esterification, these protons will experience a significant downfield shift to approximately δ 4.3 – 4.5 ppm due to the deshielding effect of the newly formed ester carbonyl.

  • HPLC-UV: Utilize a C18 reverse-phase column (e.g., Acetonitrile/Water gradient) to quantify purity. The target ester will exhibit a longer retention time compared to the more polar 2-(2,4-dimethylphenoxy)ethanol starting material.

References

  • MadeByGenie. "2-(2,4-DIMETHYLPHENOXY)ETHANOL - cosmetic ingredient". MadeByGenie Ingredient Database. URL:[Link]

  • Liu, Y., et al. "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications". National Center for Biotechnology Information (PMC). URL:[Link]

  • Patel, S., et al. "Synthesis of mono and diesters using eco-friendly solid acid catalyst – zirconium titanium phosphate". Synthetic Communications (Taylor & Francis). URL:[Link]

  • Khan, M., et al. "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives". National Center for Biotechnology Information (PMC). URL:[Link]

  • Jordan, A., et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry (Royal Society of Chemistry). URL:[Link]

Sources

Method

In Vitro Biological Assay Protocols for Ethanol, 2-(2,4-dimethylphenoxy)- and its Analogs

Senior Application Scientist Note: The compound "Ethanol, 2-(2,4-dimethylphenoxy)-" is a defined chemical entity, however, public domain literature regarding its specific biological activity and associated in vitro testi...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: The compound "Ethanol, 2-(2,4-dimethylphenoxy)-" is a defined chemical entity, however, public domain literature regarding its specific biological activity and associated in vitro testing protocols is sparse. In contrast, the structurally related analog, 2-(2,4-diaminophenoxy)ethanol and its salts (e.g., dihydrochloride), are extensively studied, particularly within the context of cosmetic safety assessment. This is due to its widespread use as an oxidative hair dye ingredient.[1]

Given the user's request for detailed, field-proven protocols, this guide will focus on the in vitro assays relevant to 2-(2,4-diaminophenoxy)ethanol (CAS No. 66422-95-5 for the dihydrochloride salt). The principles and methodologies described herein are broadly applicable to the safety and efficacy testing of phenoxyethanol derivatives and serve as a robust framework for investigating "Ethanol, 2-(2,4-dimethylphenoxy)-".

Introduction and Rationale

2-(2,4-Diaminophenoxy)ethanol is a key component in permanent hair coloring formulations, where it acts as a "coupler" that reacts with a "developer" (like hydrogen peroxide) and a "primary intermediate" to form stable color molecules within the hair shaft. Due to its direct and repeated application to the human scalp, rigorous safety evaluation is paramount. International regulatory bodies and scientific committees have established that the toxicological profile of such ingredients must be thoroughly characterized.[1][2] The major safety endpoints of concern include skin sensitization, irritation, cytotoxicity, and genotoxicity.[2]

In vitro assays are central to this evaluation, aligning with the global initiative to reduce and replace animal testing.[2] These assays provide mechanistic insights into the potential toxicity of a compound, are cost-effective, and allow for higher throughput screening. This document details the protocols for three fundamental in vitro assays essential for the safety assessment of cosmetic ingredients like 2-(2,4-diaminophenoxy)ethanol.

Chemical Profile: 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

PropertyValue
CAS Number 66422-95-5
Molecular Formula C₈H₁₂N₂O₂ · 2HCl
Molecular Weight 241.12 g/mol
Primary Use Oxidative hair dye ingredient
Reported Hazards Harmful if swallowed, may cause an allergic skin reaction.[3]

Core In Vitro Assay Protocols

This section provides detailed, step-by-step protocols for key in vitro assays. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

In Vitro Cytotoxicity: MTT Assay

Principle & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5] This assay is crucial for determining the concentration range at which a test substance exhibits toxicity, informing the dose selection for more complex assays like genotoxicity studies.

Protocol:

  • Cell Seeding:

    • Culture human keratinocytes (e.g., HaCaT) or another relevant cell line in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Exposure:

    • Prepare a stock solution of 2-(2,4-diaminophenoxy)ethanol in a suitable solvent (e.g., sterile distilled water or DMSO).

    • Perform serial dilutions in serum-free culture medium to create a range of test concentrations.

    • Remove the growth medium from the 96-well plate and add 100 µL of each test concentration to triplicate wells.

    • Include a "vehicle control" (medium with solvent only) and an "untreated control" (medium only).

    • Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the exposure period, add 10 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

    • Calculate the percentage of cell viability for each concentration relative to the control wells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the % Viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (1x10⁴ cells/well) incubate1 2. Incubate 24h (Attachment) seed->incubate1 prep_compound 3. Prepare Compound (Serial Dilutions) treat 4. Treat Cells (24-72h) incubate1->treat add_mtt 5. Add MTT (5 mg/mL) treat->add_mtt incubate2 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate2 solubilize 7. Solubilize Formazan (DMSO/SDS) incubate2->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability & IC₅₀ read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

Principle & Rationale: This assay adheres to the principles of the OECD Test Guideline 439 and provides a non-animal alternative to the traditional rabbit skin irritation test.[8] It utilizes a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the biochemical and physiological properties of the human epidermis.[9] The test substance is applied topically to the tissue surface. Skin irritation potential is predicted by the substance's ability to cause cell death, which is measured by a reduction in tissue viability using the MTT assay.[8] A reduction in viability below 50% classifies the substance as an irritant.[8]

Protocol:

  • RhE Tissue Preparation:

    • Upon receipt of the RhE tissue kits (e.g., EpiDerm™, EpiSkin™, SkinEthic™), place the tissue inserts into 6-well plates containing pre-warmed assay medium.

    • Incubate for at least 1 hour (or overnight, per manufacturer's instructions) at 37°C, 5% CO₂.

  • Compound Application:

    • Remove the plates from the incubator. Moisten the tissue surface with sterile DPBS.

    • For liquid test articles: Apply 25 µL of the undiluted substance directly onto the tissue surface.

    • For solid test articles: Apply 25 mg of the solid, followed by moistening with 25 µL of sterile water.

    • Negative Control: Apply 25 µL of sterile DPBS.

    • Positive Control: Apply 25 µL of 5% Sodium Dodecyl Sulfate (SDS).

    • Run each condition in triplicate.

  • Exposure and Rinsing:

    • Expose the tissues to the test substance for 60 minutes at room temperature.

    • After exposure, thoroughly rinse the tissue surface with a stream of sterile DPBS to remove all residual test substance.

    • Blot the tissue insert and transfer it to a new 6-well plate containing fresh, pre-warmed medium.

  • Post-Exposure Incubation:

    • Incubate the rinsed tissues for 42 hours at 37°C, 5% CO₂ to allow for the development of cytotoxic effects.

  • MTT Viability Assay:

    • Transfer each tissue insert to a 24-well plate containing 300 µL of 1 mg/mL MTT solution.

    • Incubate for 3 hours at 37°C, 5% CO₂.

    • After incubation, gently blot the tissue inserts and place them into a new 24-well plate.

    • Add 2 mL of isopropanol to each well to extract the formazan from the tissue.

    • Seal the plate and extract for at least 2 hours at room temperature with gentle shaking, protected from light.

  • Data Acquisition and Analysis:

    • Transfer 200 µL of the isopropanol extract from each well to a 96-well plate.

    • Read the optical density (OD) at 570 nm.

    • Calculate the % viability relative to the negative control.

    • Interpretation:

      • % Viability ≤ 50%: Irritant (UN GHS Category 2)

      • % Viability > 50%: Non-Irritant

Workflow Visualization:

RhE_Irritation_Workflow prep 1. Prepare RhE Tissues (Incubate in medium) apply 2. Apply Test Substance (60 min) (Test, Positive/Negative Controls) prep->apply rinse 3. Rinse and Transfer (Remove substance, fresh medium) apply->rinse post_incubate 4. Post-incubation (42h) (Allow for cytotoxicity) rinse->post_incubate mtt_incubate 5. MTT Incubation (3h) (Formazan formation) post_incubate->mtt_incubate extract 6. Formazan Extraction (Isopropanol, 2h) mtt_incubate->extract read 7. Read OD (570 nm) & Calculate % Viability extract->read interpret 8. Classify Irritancy (≤50% = Irritant) read->interpret

Caption: Workflow for the Reconstructed Human Epidermis (RhE) skin irritation test.

Bacterial Reverse Mutation Test (Ames Test)

Principle & Rationale: The Ames test, which follows OECD Guideline 471, is a widely used in vitro assay to assess a substance's potential to cause gene mutations.[10] The test uses several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). A positive result (mutagenicity) is recorded when the test substance causes a reverse mutation (reversion), allowing the bacteria to grow on an amino acid-deficient medium and form colonies. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[10]

Protocol:

  • Strain Preparation and Preliminary Test:

    • Grow overnight cultures of the selected tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[11]

    • Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of the test article that is not overly toxic to the bacteria.

  • Metabolic Activation Preparation:

    • Prepare the S9 mix by combining the S9 fraction (from Aroclor or phenobarbital/β-naphthoflavone-induced rat livers) with a cofactor solution (e.g., NADP and glucose-6-phosphate). Keep on ice.

  • Plate Incorporation Method:

    • To sterile test tubes, add in the following order:

      • 2 mL of molten top agar (at 45°C).

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test substance dilution (or control).

      • 0.5 mL of S9 mix (for "+S9" conditions) or 0.5 mL of sterile buffer (for "-S9" conditions).

    • Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate (the bottom agar).

    • Tilt and rotate the plate to distribute the top agar evenly.

    • Controls: Include a vehicle control (solvent), a negative control (no treatment), and known positive controls for each strain with and without S9 activation (e.g., sodium azide for TA100/TA1535 without S9; 2-aminoanthracene for all strains with S9).

  • Incubation:

    • Allow the plates to solidify on a level surface.

    • Invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • Evaluation Criteria: A positive result is typically defined as a concentration-related increase in the number of revertant colonies that is at least double the mean revertant count of the vehicle control for at least one tester strain.

Workflow Visualization:

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay (Plate Incorporation) cluster_analysis Analysis prep_strains 1. Prepare Bacterial Strains (Overnight Culture) mix 4. Mix in Top Agar (45°C): - Bacteria - Compound - S9 Mix (+/-) prep_s9 2. Prepare S9 Mix (Metabolic Activation) prep_compound 3. Prepare Test Compound (Dose Range) plate 5. Pour onto Minimal Agar Plates mix->plate incubate 6. Incubate (48-72h at 37°C) plate->incubate count 7. Count Revertant Colonies analyze 8. Analyze Data (Compare to Vehicle Control) count->analyze cluster_prep cluster_prep cluster_assay cluster_assay cluster_prep->cluster_assay cluster_analysis cluster_analysis cluster_assay->cluster_analysis

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Summary of Toxicological Data

The following table summarizes publicly available acute toxicity data for 2-(2,4-diaminophenoxy)ethanol, providing context for the expected outcomes of in vitro assays.

Assay TypeSpeciesRouteEndpointValueReference
Acute Toxicity Rat (Sprague Dawley)OralLD₅₀~1000 mg/kg bw[12]
Acute Toxicity Mouse (Swiss albino)OralLD₅₀1160 mg/kg bw[12]
Skin Sensitization --ClassificationModerate Sensitizer[12]
Genotoxicity In vivo (Micronucleus Test)OralResultNegative[1]

References

  • In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. RE-Place.

  • In-Vitro Toxicology Testing for Cosmetics. Alfa Chemistry.

  • DB-ALM Protocol n° 131: EpiSkin™ Skin Irritation Test 15min - 42 hours. JaCVAM.

  • DB-ALM Protocol n° 138: In vitro EpiDermTM Skin Irritation Test (EpiDerm SIT). European Union.

  • In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols. PubMed.

  • Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197. Benchchem.

  • In vitro skin irritation test for medical device. Episkin.

  • MTT assay protocol. Abcam.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

  • In vitro testing services for cosmetics: safety evaluation and claims substantiation. QACS Lab.

  • Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. Australian Government Department of Health.

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia.

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab.

  • Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Cosmetic Ingredient Review.

  • Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics (Draft Final). Cosmetic Ingredient Review.

  • In-Vitro Toxicology Testing Of Cosmetics. Consumer Product Testing Company.

  • Everything You Need to Know About In Vitro Toxicology for Cosmetics. SGS Poland.

  • MTT (Assay protocol). Bio-protocol.

  • AN IN VITRO PANEL FOR COSMETIC CHEMICAL SYSTEMIC TOXICITY SAFETY TESTING. SERS, Unilever.

  • MTT Cell Viability Assay Kit. Biotium.

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission.

  • 2,4-Diaminophenoxyethanol 2HCl Safety Data Sheet. AK Scientific, Inc.

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. PMC.

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia.

  • GLP OECD 471 Ames Test. Scantox.

  • 2-(2,4-Dimethylphenyl)ethanol. PubChem.

  • 2-(3,4-Dimethoxyphenyl)ethanol 98%. Sigma-Aldrich.

  • 2-(2,4-Dinitrophenoxy)ethanol. Alfa Chemistry.

  • CAS 2831-60-9: 2-(2,4-Dinitrophenoxy)ethanol. CymitQuimica.

  • 2-(3,4-Dimethoxyphenyl)ethanol - SAFETY DATA SHEET. Thermo Fisher Scientific.

Sources

Application

Application Note: Scale-Up and Industrial Synthesis of Ethanol, 2-(2,4-dimethylphenoxy)-

Target Audience: Chemical Engineers, Process Chemists, and Drug Development Professionals Compound: Ethanol, 2-(2,4-dimethylphenoxy)- (Synonym: 2-(2,4-dimethylphenoxy)ethanol) CAS Number: 34135-75-6 Introduction & Strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Engineers, Process Chemists, and Drug Development Professionals Compound: Ethanol, 2-(2,4-dimethylphenoxy)- (Synonym: 2-(2,4-dimethylphenoxy)ethanol) CAS Number: 34135-75-6

Introduction & Strategic Relevance

Ethanol, 2-(2,4-dimethylphenoxy)- is a critical intermediate and building block utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized fragrance compounds. Structurally, it is a phenoxyethanol derivative characterized by the etherification of 2,4-dimethylphenol.

Historically, the industrial production of phenoxyethanols relied heavily on the reaction of phenols with ethylene oxide (EO). While highly atom-efficient, EO is a volatile, explosive, and carcinogenic gas that mandates extreme high-pressure safety infrastructure[1]. As the chemical industry shifts toward sustainable and inherently safer manufacturing processes, alternative routes—specifically the use of Ethylene Carbonate (EC) —have emerged as the gold standard for industrial scale-up[1][2]. This application note details the mechanistic rationale, comparative metrics, and a validated step-by-step protocol for the solvent-free industrial synthesis of 2-(2,4-dimethylphenoxy)ethanol via the green ethylene carbonate route.

Route Scouting & Process Selection

The selection of a synthetic route for scale-up depends on balancing atom economy, safety, and downstream purification requirements.

  • Williamson Ether Synthesis (2-Chloroethanol): This classic route involves reacting the sodium salt of 2,4-dimethylphenol with 2-chloroethanol[3]. While highly reliable for laboratory-scale synthesis due to predictable outcomes and mild conditions, it generates stoichiometric amounts of sodium chloride waste, significantly increasing the Environmental Factor (E-Factor) and complicating large-scale reactor clean-out[1][3].

  • Ethylene Oxide (EO) Route: The traditional industrial method. EO reacts directly with the phenol in an alkaline medium. It boasts near 100% atom economy but requires specialized blast-proof reactors and stringent safety protocols due to EO's flammability and toxicity[1].

  • Ethylene Carbonate (EC) Route (Recommended): A modern, green alternative. Ethylene carbonate acts as both a reagent and a solvent[1]. In the presence of a catalyst (such as a quaternary ammonium salt or Na-mordenite), EC undergoes nucleophilic attack by the phenol, followed by decarboxylation[2][4]. The only byproduct is carbon dioxide gas, which naturally leaves the reaction matrix, driving the reaction to completion via Le Chatelier’s principle[2].

Comparative Process Metrics
Synthesis RouteCore ReagentsCatalyst / BasePrimary ByproductAtom EconomyIndustrial ViabilitySafety Profile
Williamson Ether 2-ChloroethanolNaOHNaCl (Solid)Low (~65%)Low (Pilot only)Moderate
Ethylene Oxide Ethylene OxideNaOH / KOHNoneHigh (~100%)High (Legacy)Hazardous
Ethylene Carbonate Ethylene CarbonateTBAB / K₂CO₃CO₂ (Gas)High (~80%)High (Modern) Excellent

Reaction Mechanism & Causality

The reaction between 2,4-dimethylphenol and ethylene carbonate is a catalyzed ring-opening esterification followed by decarboxylation.

Causality in Catalyst Selection: We utilize Tetrabutylammonium bromide (TBAB) as a phase-transfer and nucleophilic catalyst. The bromide ion from TBAB attacks the electrophilic carbon of ethylene carbonate, facilitating ring-opening to form a transient bromo-alkoxide intermediate[4]. This intermediate rapidly reacts with the phenolate, accelerating the reaction kinetics and allowing the process to run at 140–150°C rather than >180°C, thereby minimizing the formation of the unwanted bis(2-phenoxyethyl)carbonate side product[2].

ReactionPathway Phenol 2,4-Dimethylphenol Intermediate Carbonate Intermediate Phenol->Intermediate Deprotonation EC Ethylene Carbonate EC->Intermediate Ring Opening Catalyst Catalyst (TBAB) Catalyst->Intermediate Product 2-(2,4-dimethylphenoxy)ethanol Intermediate->Product Decarboxylation (Heat) CO2 Carbon Dioxide Intermediate->CO2 Gas Evolution

Figure 1: Mechanistic pathway for synthesizing the target ether via ethylene carbonate.

Detailed Scale-Up Protocol: Ethylene Carbonate Route

This protocol is designed as a self-validating system for a 100-liter pilot-scale jacketed reactor.

Materials & Reagents
  • 2,4-Dimethylphenol: 40.0 kg (327.4 mol)

  • Ethylene Carbonate: 31.7 kg (360.1 mol, 1.1 eq excess to ensure full phenol conversion)

  • Tetrabutylammonium bromide (TBAB): 1.05 kg (1 mol%)

  • Potassium Carbonate (K₂CO₃): 2.26 kg (5 mol%, acts as a mild base to generate the phenolate)

Step-by-Step Methodology

Step 1: Reactor Preparation & Charging

  • Ensure the 100 L stainless steel or glass-lined reactor is clean, dry, and purged with Nitrogen (N₂) to prevent oxidative degradation of the phenol at high temperatures.

  • Charge 40.0 kg of 2,4-dimethylphenol and 31.7 kg of ethylene carbonate into the reactor. Note: Ethylene carbonate is a solid at room temperature (MP: 34-37°C); it can be melted prior to charging or charged as flakes.

  • Add 1.05 kg of TBAB and 2.26 kg of K₂CO₃.

  • Engage the overhead stirrer at 150 RPM.

Step 2: Reaction Execution & CO₂ Venting

  • Gradually heat the reactor jacket to 145–150°C .

  • Self-Validating Checkpoint: As the internal temperature surpasses 120°C, steady gas evolution (CO₂) will begin. Route the reactor vent through a condenser (to reflux any volatilized organics) and into a gas scrubber.

  • Maintain the temperature at 150°C for 6 to 8 hours.

  • Monitor the reaction via GC-FID (Process Analytical Technology). The reaction is deemed complete when the 2,4-dimethylphenol peak area is <1.0% relative to the product peak. The cessation of CO₂ bubbling is a macroscopic indicator of completion.

Step 3: Quenching & Liquid-Liquid Extraction

  • Cool the reactor contents to 60°C . Crucial Causality: Do not cool below 40°C at this stage, as unreacted ethylene carbonate may crystallize and foul the reactor.

  • Add 40 L of Toluene (extraction solvent) and 20 L of 5% aqueous NaOH solution.

  • Agitate vigorously for 15 minutes, then allow phase separation for 30 minutes.

  • Causality for NaOH Wash: 2,4-dimethylphenol has a pKa of ~10.5. The NaOH wash converts any residual unreacted phenol into water-soluble sodium 2,4-dimethylphenolate, partitioning it entirely into the aqueous waste stream and ensuring high purity of the neutral ether product in the organic phase.

  • Decant the lower aqueous layer. Wash the upper organic layer with 20 L of deionized water to remove residual salts and TBAB.

Step 4: Vacuum Distillation (Downstream Processing)

  • Transfer the organic phase to a distillation apparatus.

  • Apply a mild vacuum and heat to 80°C to strip the Toluene solvent.

  • Once the solvent is removed, increase the vacuum to <10 mbar.

  • Collect the pure 2-(2,4-dimethylphenoxy)ethanol fraction. Causality for Vacuum: Phenoxyethanols possess high boiling points (>240°C at atmospheric pressure). Distilling under high vacuum lowers the boiling point, preventing thermal cracking and undesirable coloration of the final Active Pharmaceutical Ingredient (API) intermediate.

Process Workflow Visualization

IndustrialWorkflow React 1. Reaction Charge & Heat 150°C Vent 2. Venting CO2 Scrubber React->Vent CO2 Cool 3. Quench Cool to 60°C React->Cool Crude Extract 4. Extraction NaOH Wash Cool->Extract Distill 5. Distillation Vacuum Extract->Distill Organic Pure 6. Product QC Release Distill->Pure >98%

Figure 2: Industrial scale-up workflow from reaction vessel to final vacuum distillation.

References

  • "Catalysis Science & Technology - RSC Publishing", Royal Society of Chemistry, 2[2].

  • "A Comparative Guide to Alternatives for 2-Bromoethanol in Organic Synthesis", Benchchem, 1[1].

  • "2-Phenoxyethanol Supplier | RUO", Benchchem, 3[3].

  • "2-Bromoethanol | High-Purity Alkylating Agent", Benchchem, 4[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Common Impurities in Ethanol, 2-(2,4-dimethylphenoxy)- Production

Welcome to the Technical Support Center for the synthesis of Ethanol, 2-(2,4-dimethylphenoxy)-. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethanol, 2-(2,4-dimethylphenoxy)-. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common impurities encountered during the production of this compound. Our goal is to provide you with the technical expertise and practical insights needed to ensure the purity and integrity of your synthesis.

Introduction to the Synthesis

The production of Ethanol, 2-(2,4-dimethylphenoxy)- is typically achieved via the Williamson ether synthesis.[1][2][3] This robust S(_N)2 reaction involves the deprotonation of 2,4-dimethylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol). While seemingly straightforward, this synthesis is susceptible to several side reactions and process-related impurities that can compromise the final product's quality.

This guide provides a structured, question-and-answer approach to troubleshoot these common impurities, explaining their origin and offering detailed protocols for their identification and removal.

Troubleshooting Guide & FAQs

Q1: I'm observing a significant amount of unreacted 2,4-dimethylphenol in my post-reaction mixture. What are the likely causes and how can I resolve this?

A1: The presence of unreacted 2,4-dimethylphenol is a common issue and typically points to incomplete deprotonation or inefficient nucleophilic attack.

Causality:

  • Inadequate Base: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group of 2,4-dimethylphenol (pKa ≈ 10.6).[4] Common bases for this synthesis include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[3]

  • Insufficient Base Stoichiometry: Using a stoichiometric or sub-stoichiometric amount of base may not drive the deprotonation to completion, especially if the base is hygroscopic or has degraded.

  • Reaction Kinetics: Low reaction temperatures or insufficient reaction times can lead to incomplete conversion.

Troubleshooting Protocol:

  • Base Selection and Handling:

    • Ensure the use of a sufficiently strong base. For laboratory-scale synthesis, NaH is highly effective.[3]

    • If using solid NaOH or KOH, ensure they are freshly opened or have been properly stored in a desiccator to prevent moisture absorption.

    • Use at least a slight molar excess of the base (e.g., 1.1 to 1.2 equivalents) to ensure complete deprotonation.

  • Reaction Conditions Optimization:

    • Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature for your specific solvent and substrate concentrations.

    • Extend the reaction time and monitor for the disappearance of the 2,4-dimethylphenol spot on the TLC plate.

  • Purification Strategy:

    • Alkaline Extraction: Unreacted 2,4-dimethylphenol can be effectively removed from the organic product by washing the reaction mixture with an aqueous base solution (e.g., 1M NaOH). The acidic phenol will be deprotonated and partitioned into the aqueous layer, while the desired ether product remains in the organic phase.

    Experimental Workflow: Alkaline Extraction

    G A 1. Dissolve crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) B 2. Transfer to a separatory funnel A->B C 3. Add 1M NaOH(aq) and shake vigorously B->C D 4. Allow layers to separate C->D E 5. Drain the lower aqueous layer containing the phenoxide salt D->E F 6. Repeat wash with 1M NaOH(aq) if necessary E->F G 7. Wash organic layer with brine to remove residual water F->G H 8. Dry the organic layer over anhydrous MgSO4 or Na2SO4 G->H I 9. Filter and concentrate the organic layer to obtain purified product H->I

    Caption: Workflow for removing unreacted 2,4-dimethylphenol.

Q2: My NMR spectrum shows signals corresponding to unreacted 2-chloroethanol (or 2-bromoethanol). Why is this happening and what is the remedy?

A2: Residual 2-haloethanol indicates an incomplete S(_N)2 reaction.

Causality:

  • Steric Hindrance: While the electrophilic carbon in 2-haloethanol is primary and generally accessible, steric hindrance from the phenoxide or solvent cage can slow the reaction.

  • Poor Leaving Group: If using 2-chloroethanol, the chloride ion is a less effective leaving group than bromide or iodide.

  • Insufficient Nucleophile: Incomplete deprotonation of the 2,4-dimethylphenol will result in a lower concentration of the nucleophilic phenoxide.

Troubleshooting Protocol:

  • Reagent Choice:

    • Consider using 2-bromoethanol or even 2-iodoethanol as the alkylating agent. Bromide and iodide are better leaving groups than chloride, which will accelerate the S(_N)2 reaction.

  • Reaction Conditions:

    • Ensure the reaction is sufficiently heated to provide the necessary activation energy for the S(_N)2 reaction.

    • Increase the concentration of the reactants if possible, as the S(_N)2 reaction is bimolecular.

  • Purification:

    • Water Wash: 2-haloethanols are water-soluble and can often be removed by washing the organic layer with water or brine.

    • Distillation: If the boiling point of the desired product is significantly different from that of the 2-haloethanol, distillation under reduced pressure can be an effective purification method.

Q3: I have identified an impurity with a mass corresponding to the elimination (E2) product. How can I minimize its formation?

A3: The formation of an alkene via an E2 elimination pathway is a classic competing reaction in Williamson ether synthesis, especially with sterically hindered substrates or strong, bulky bases.[1][2][5] In this specific synthesis, the base could abstract a proton from the carbon adjacent to the halide in the 2-haloethanol, leading to the formation of ethene gas and water. While ethene will likely evaporate, other elimination byproducts could form depending on the specific haloethanol used.

Causality:

  • Strong, Bulky Base: While a strong base is necessary, a sterically hindered base can favor E2 over S(_N)2.

  • High Reaction Temperatures: Higher temperatures can favor the elimination pathway.

Troubleshooting Protocol:

  • Choice of Base:

    • Use a strong, but not excessively bulky, base. NaOH, KOH, and NaH are generally good choices.

  • Temperature Control:

    • Maintain the lowest effective temperature that allows for a reasonable reaction rate. Avoid excessive heating.

  • Slow Addition of Reagents:

    • Adding the 2-haloethanol slowly to the solution of the phenoxide can help to maintain a low concentration of the electrophile, which can favor the S(_N)2 pathway.

    Reaction Pathway: S(_N)2 vs. E2

    G cluster_0 Desired SN2 Pathway cluster_1 Competing E2 Pathway Phenoxide Phenoxide Product Ethanol, 2-(2,4-dimethylphenoxy)- Phenoxide->Product + 2-haloethanol Phenoxide_E2 Phenoxide (acting as a base) Ethene Ethene + 2,4-dimethylphenol Phenoxide_E2->Ethene + 2-haloethanol

    Caption: Competing S(_N)2 and E2 reaction pathways.

Q4: I am observing some polymeric or high molecular weight impurities. What could be their source?

A4: The formation of polymeric byproducts can occur through self-condensation of the 2-haloethanol under basic conditions.

Causality:

  • Intermolecular Williamson Ether Synthesis: One molecule of deprotonated 2-haloethanol (acting as an alkoxide) can attack another molecule of 2-haloethanol, leading to the formation of dimers, trimers, and higher oligomers of polyethylene glycol.

Troubleshooting Protocol:

  • Order of Addition:

    • It is crucial to first generate the 2,4-dimethylphenoxide completely before the addition of the 2-haloethanol. This ensures that the phenoxide is the primary nucleophile present to react with the electrophile.

  • Stoichiometry Control:

    • Avoid a large excess of the 2-haloethanol.

  • Purification:

    • Column Chromatography: Silica gel chromatography is often effective for separating the desired product from higher molecular weight, more polar polymeric impurities. The choice of eluent will depend on the polarity of the product.

    • Distillation: If the desired product is sufficiently volatile and the polymeric impurities are not, vacuum distillation can be a viable purification method.

Analytical Data for Common Impurities

ImpurityLikely Analytical Signature (¹H NMR)Common m/z fragments (GC-MS)
2,4-DimethylphenolAromatic protons, phenolic -OH (broad singlet), two methyl singlets.[6][7]Molecular ion, fragments corresponding to loss of methyl groups.
2-ChloroethanolTriplets for the two CH₂ groups.Molecular ion, fragments showing loss of Cl and CH₂OH.
Polymeric byproductsBroad, overlapping signals in the aliphatic region.Repeating units of -(CH₂CH₂O)-.

Summary of Troubleshooting Strategies

IssuePrimary Cause(s)Recommended Solution(s)
Unreacted 2,4-DimethylphenolIncomplete deprotonation, insufficient reaction time/temp.Use excess strong base, optimize reaction conditions, perform alkaline extraction.
Unreacted 2-HaloethanolPoor leaving group, incomplete reaction.Use bromo- or iodo-ethanol, increase reaction temperature, perform water wash.
E2 Elimination ProductsStrong/bulky base, high temperature.Use a non-bulky base, maintain lower reaction temperature, slow addition of electrophile.
Polymeric ImpuritiesSelf-condensation of 2-haloethanol.Ensure complete phenoxide formation before adding haloethanol, use column chromatography for purification.

References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethanol. Chempedia. Retrieved from [Link]

  • Kim, S. (2013). Ethanol production, purification, and analysis techniques: a review. Journal of the Korean Society for Application of Biological Chemistry, 56(5), 517-525.
  • Agilent Technologies, Inc. (n.d.). Analysis of impurities in ethanol.
  • Pure and Applied Chemistry. (1980). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. 52(4), 855-875.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane. Retrieved from [Link]

  • Ibrahim, M. A., et al. (2022, June 23). PURIFICATION OF ETHANOL BY CONTINUOUS ADSORPTION METHOD USING ZEOLITE 3A AND CALCIUM OXIDE. Jurnal Kimia Riset, 7(1), 9-19.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products.
  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Ethanol Fuel according to Standard Methods with HR Array ICP-OES (EN).
  • BenchChem. (2026). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • Google Patents. (n.d.). CN105367426A - 2, 4-dinitrophenoxyethanol synthesizing method.
  • Al-Harthi, S., et al. (n.d.). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. PMC.
  • Agilent. (n.d.). Alcohols, C - Analysis of impurities in ethanol.
  • PubChem. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol.
  • Organometallics. (2010, April 16).
  • U.S. Environmental Protection Agency. (n.d.). Ambient Water Quality Criteria for 2,4-dimethylphenol.
  • BenchChem. (2025). Application Notes and Protocols: 2,4-Dimethylphenol as a Precursor in Organic Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol.
  • ResearchGate. (n.d.). Retention times of common impurities in technical-grade ethanol.
  • National Oceanic and Atmospheric Administration. (n.d.). 2,4-DIMETHYLPHENOL. CAMEO Chemicals.
  • Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • MDPI. (2017, July 11). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • Google Patents. (n.d.). CN105367426B - The synthetic method of 2,4- dinitrophenoxy ethyl alcohol.
  • Google Patents. (n.d.).
  • University of Hertfordshire. (2025, November 3). 2,4-dimethylphenol. AERU.

Sources

Optimization

Technical Support Center: Optimizing Catalytic Conditions for Ethanol, 2-(2,4-dimethylphenoxy)- Reactions

Ethanol, 2-(2,4-dimethylphenoxy)- (commonly referred to as 2-(2,4-dimethylphenoxy)ethanol) is a highly versatile primary alcohol building block. It is frequently utilized in the synthesis of downstream agrochemicals, cos...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethanol, 2-(2,4-dimethylphenoxy)- (commonly referred to as 2-(2,4-dimethylphenoxy)ethanol) is a highly versatile primary alcohol building block. It is frequently utilized in the synthesis of downstream agrochemicals, cosmetics, and pharmaceutical intermediates. The most critical catalytic transformations for this compound involve its oxidation to 2-(2,4-dimethylphenoxy)acetic acid and its esterification for coupling reactions.

This technical guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating methodologies to optimize these catalytic workflows.

Section 1: Catalytic Oxidation to Carboxylic Acids

Focusing on TEMPO-mediated aerobic and biphasic oxidation systems.

FAQ 1: Why does my oxidation of 2-(2,4-dimethylphenoxy)ethanol stall at the aldehyde intermediate instead of progressing to the carboxylic acid?

Causality & Insight: The catalytic oxidation of primary alcohols to carboxylic acids via TEMPO is not a single-step transformation; it proceeds through an obligatory aldehyde intermediate[1]. The thermodynamic driving force for the second step requires the formation of an aldehyde hydrate. If you are utilizing an aqueous-organic biphasic system (e.g., CH₂Cl₂/Water), this hydration step is highly pH-dependent. If the aqueous layer is not properly buffered (ideally at pH 8.6) or lacks a phase-transfer catalyst (PTC), the hydration is kinetically starved, and the reaction will stall at the aldehyde[2]. Solution: Ensure the addition of a catalytic amount of tetrabutylammonium bromide (TBAB) and maintain the aqueous phase at pH 8.6 using NaHCO₃. Alternatively, switch to a TEMPO/Oxone system, which facilitates complete oxidation under milder conditions[3].

FAQ 2: I am observing significant over-oxidation and ring-degradation when using traditional Cr(VI) oxidants. How can I improve chemoselectivity?

Causality & Insight: The electron-rich 2,4-dimethylphenoxy ring is highly susceptible to electrophilic attack and oxidative cleavage by harsh stoichiometric oxidants like Jones reagent. Transitioning to a Cu/TEMPO catalytic system utilizes ambient air (O₂) as the terminal oxidant under extremely mild conditions[4]. The Cu(II) species, in concert with the TEMPO radical, forms a highly selective Cu(II)-alkoxide intermediate that specifically targets the primary alcohol, preserving the integrity of the aromatic ring[4].

Protocol 1: Self-Validating Biphasic TEMPO Oxidation

Target: Synthesis of 2-(2,4-dimethylphenoxy)acetic acid.

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2-(2,4-dimethylphenoxy)ethanol in 5 mL of dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add 0.01 mmol (1 mol%) of TEMPO and 0.05 mmol of TBAB (phase-transfer catalyst) to the organic layer[2][3].

  • Buffer & Co-oxidant: Prepare an aqueous solution (5 mL) containing 0.35 M NaOCl. Buffer this solution strictly to pH 8.6 using NaHCO₃[2].

  • Reaction Execution: Cool the organic mixture to 0 °C. Add the buffered aqueous NaOCl solution dropwise under vigorous stirring (high-RPM biphasic mixing is critical for mass transfer).

  • Validation & Monitoring: Monitor the reaction via TLC or GC-MS. The reaction is a self-validating cycle: you will observe the rapid appearance of a transient aldehyde peak (within 10 minutes), followed by its gradual conversion to the carboxylic acid. Diagnostic check: If the aqueous phase pH drops below 8.0, the aldehyde-to-acid conversion will visibly halt on TLC.

  • Quenching & Isolation: Once the aldehyde is consumed, quench with aqueous sodium thiosulfate. Acidify the aqueous layer to pH 2 using 1M HCl to protonate the 2-(2,4-dimethylphenoxy)acetic acid, then extract with ethyl acetate.

TEMPO_Oxidation Substrate 2-(2,4-dimethylphenoxy)ethanol (Primary Alcohol) Aldehyde Aldehyde Intermediate (Requires Hydration) Substrate->Aldehyde Oxidation by Oxoammonium Product 2-(2,4-dimethylphenoxy)acetic acid (Carboxylic Acid) Aldehyde->Product PTC + pH 8.6 Buffer TEMPO_Oxo Oxoammonium Ion (Active Oxidant) TEMPO_Red TEMPO Radical (Reduced State) TEMPO_Oxo->TEMPO_Red Substrate Oxidation TEMPO_Red->TEMPO_Oxo Regeneration CoOxidant Terminal Oxidant (NaOCl or Cu/O2) CoOxidant->TEMPO_Red Oxidizes TEMPO

Catalytic cycle of TEMPO-mediated oxidation of primary alcohols to carboxylic acids.

Section 2: Catalytic Esterification (Coupling Reactions)

Focusing on high-yield Steglich esterification methodologies.

FAQ 3: My acid-catalyzed Fischer esterification of 2-(2,4-dimethylphenoxy)ethanol with aliphatic carboxylic acids yields less than 50% conversion. How can I drive the reaction to completion?

Causality & Insight: Fischer esterification is an equilibrium-driven process. While the phenoxyether linkage in your substrate is relatively stable to mild acids, the accumulation of water in the reaction mixture pushes the equilibrium backward. Solution: Bypass the water-equilibrium issue entirely by switching to a Steglich esterification using a catalytic amount of DMAP (4-Dimethylaminopyridine) and stoichiometric DCC (N,N'-Dicyclohexylcarbodiimide). DMAP acts as a potent acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly reacts with the primary alcohol.

Protocol 2: DMAP-Catalyzed Steglich Esterification
  • Preparation: Dissolve 1.0 mmol of the target carboxylic acid and 1.1 mmol of 2-(2,4-dimethylphenoxy)ethanol in 10 mL of anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of DMAP. Mechanistic note: The catalytic role of DMAP is essential to suppress the formation of unreactive N-acylurea byproducts.

  • Coupling Agent: Cool the mixture to 0 °C and add 1.1 mmol of DCC.

  • Reaction Execution: Stir at 0 °C for 1 hour, then allow the system to warm to room temperature and stir for an additional 12 hours.

  • Validation: The reaction is self-validating through the precipitation of dicyclohexylurea (DCU) as a dense white solid. The continuous formation of insoluble DCU actively drives the reaction forward and visually confirms catalytic turnover.

  • Workup: Filter the DCU byproduct through a Celite pad. Wash the organic filtrate sequentially with 5% NaHCO₃, 1M HCl, and brine to remove residual DMAP and unreacted starting materials.

Section 3: Quantitative Data Presentation

To assist in selecting the optimal catalytic conditions for the oxidation of 2-(2,4-dimethylphenoxy)ethanol, the following table summarizes field-proven catalytic systems:

Catalytic SystemTerminal OxidantAdditives / Co-catalystsTypical YieldReaction TimePrimary Advantage
TEMPO / NaOCl NaOCl (Aqueous)TBAB (PTC), NaHCO₃ (pH 8.6)85 - 95%1 - 3 hoursFast reaction, inexpensive reagents[2].
CuBr / TEMPO Ambient Air (O₂)2,2'-bipyridine80 - 90%12 - 24 hoursGreener profile, avoids halogenated waste[4].
TEMPO / Oxone OxoneTetrabutylammonium chloride75 - 85%4 - 8 hoursMild conditions, high functional group tolerance[3].
Biocatalytic (ADH) O₂ / NAD+Acetone (for cofactor recycling)>95%24 - 48 hoursExceptional chemoselectivity, environmentally benign[5].

References

  • [3] Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Carnegie Mellon University / Journal of Organic Chemistry. URL:[Link]

  • [2] TEMPO-Mediated Oxidation of Primary Alcohols to Carboxylic Acids by Exploitation of Ethers in an Aqueous–Organic Biphase System. ResearchGate. URL:[Link]

  • [1] Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis. JACS Au - ACS Publications. URL:[Link]

  • [5] Single-enzyme redox-neutral oxidation of alcohols to carboxylic acids using alcohol dehydrogenases. PMC - National Institutes of Health. URL:[Link]

Sources

Troubleshooting

Reducing side reactions during Ethanol, 2-(2,4-dimethylphenoxy)- etherification

Technical Support Center: Optimizing the Etherification of 2,4-Dimethylphenol Welcome to the Technical Support Center for the synthesis of 2-(2,4-dimethylphenoxy)ethanol . This guide is engineered for researchers and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Etherification of 2,4-Dimethylphenol

Welcome to the Technical Support Center for the synthesis of 2-(2,4-dimethylphenoxy)ethanol . This guide is engineered for researchers and drug development professionals facing yield-limiting side reactions during the etherification of 2,4-dimethylphenol.

Below, you will find a mechanistic troubleshooting workflow, in-depth FAQs addressing specific chemical deviations, quantitative comparative data, and a self-validating experimental protocol designed to ensure high-fidelity O-alkylation.

I. Mechanistic Troubleshooting Workflow

Troubleshooting Start Identify Major Side Reaction During Etherification Poly Polyethoxylation (Oligomer Formation) Start->Poly CAlk C-Alkylation (Ring Substitution at C6) Start->CAlk Elim Alkene Elimination (Loss of Alkylating Agent) Start->Elim PolyFix 1. Reduce EC/EO to 1.05 eq 2. Lower reaction temp 3. Use weaker base Poly->PolyFix CAlkFix 1. Switch to DMF/DMSO 2. Use K2CO3 or Cs2CO3 3. Avoid Lewis acids CAlk->CAlkFix ElimFix 1. Avoid strong bases (NaOH) 2. Switch to Ethylene Carbonate 3. Lower temperature Elim->ElimFix Success High Yield O-Alkylation: 2-(2,4-dimethylphenoxy)ethanol PolyFix->Success CAlkFix->Success ElimFix->Success

Caption: Workflow for identifying and mitigating side reactions in etherification.

II. Troubleshooting Guides & FAQs

Q1: I am observing significant polyethoxylation (PEG-like oligomers) when using ethylene carbonate (EC). Why does this happen and how do I stop it? A1: Causality: Once the initial O-alkylation of 2,4-dimethylphenol occurs, the resulting product—2-(2,4-dimethylphenoxy)ethanol—contains a primary aliphatic hydroxyl group. This newly formed aliphatic alcohol is significantly more basic and nucleophilic than the starting aromatic phenol[1]. As a result, an autocatalytic phenomenon occurs where the product outcompetes the starting material for the remaining ethylene carbonate, leading to di- and tri-ethoxylated byproducts[1]. Mitigation:

  • Stoichiometric Control: Restrict the alkylating agent to a strict 1:1.05 molar ratio.

  • Temperature Modulation: Do not exceed 150°C. Higher thermal energy disproportionately accelerates the activation of the aliphatic alcohol over the phenol.

Q2: I am using 2-chloroethanol in a classic Williamson ether synthesis, but my yields are capped at 60% due to reagent loss. What is the mechanism behind this? A2: Causality: 2-chloroethanol is highly susceptible to base-catalyzed E2 elimination[2]. When strong bases (such as NaOH or NaH) are used, the phenoxide ion (or the unreacted base) acts as a Brønsted base rather than a nucleophile. It abstracts a β -hydrogen from 2-chloroethanol, eliminating HCl to form volatile ethylene oxide or vinyl chloride, permanently destroying your alkylating agent[3]. Mitigation:

  • Base Selection: Switch to a milder, bulkier base like anhydrous K₂CO₃.

  • Reagent Substitution: Transition to Ethylene Carbonate (EC). EC is a greener alternative that bypasses the halogen-driven elimination pathway entirely, acting as both solvent and reactant without generating corrosive HCl[1].

Q3: GC-MS indicates the presence of a structural isomer of my target product. How do I suppress C-alkylation? A3: Causality: The phenoxide ion is an ambident nucleophile[3]. While positions 2 and 4 on 2,4-dimethylphenol are sterically blocked by methyl groups, the ortho-position (C6) remains vulnerable to C-alkylation[4][5]. In non-polar solvents, the alkali metal cation tightly pairs with the phenoxide oxygen, sterically shielding it and forcing the electrophile to attack the softer carbon ring[3]. Mitigation:

  • Solvent Polarity: Utilize a highly polar aprotic solvent (e.g., DMF or DMSO). These solvents strongly solvate the metal cation, leaving the highly reactive, "naked" oxygen anion to dominate the Sₙ2 attack.

  • Cation Sizing: Use Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). Larger cations dissociate more readily from the oxygen center than smaller cations like Li⁺ or Na⁺.

III. Quantitative Data: Alkylating Agent Comparison

To optimize your synthetic route, compare the empirical profiles of common etherification agents used for 2,4-dimethylphenol.

Alkylating AgentPrimary Side ReactionMechanistic Root CauseMitigation StrategyTypical O-Alkylation Yield
Ethylene Oxide (EO) PolyethoxylationAliphatic alcohol product is more nucleophilic than starting phenol.Strict stoichiometric control; continuous reactor cooling.85–90%
2-Chloroethanol E2 EliminationBase abstracts β -hydrogen from the halide instead of attacking carbon.Use weak bases (K₂CO₃); switch to polar aprotic solvents.60–70%
Ethylene Carbonate (EC) C-Alkylation & PolyethoxylationAmbident nucleophilicity of phenoxide; autocatalytic basicity of product.Use 1:1.05 molar ratio; use K₂CO₃ to favor O-attack.90–98%

IV. Self-Validating Experimental Protocol

Solvent-Free Green Synthesis via Ethylene Carbonate Rationale: This methodology utilizes Ethylene Carbonate (EC) to eliminate the E2 elimination risks inherent to 2-chloroethanol[2] and avoids the extreme toxicity and pressurized handling required for ethylene oxide.

Materials:

  • 2,4-dimethylphenol (1.0 eq, 122.16 g/mol )

  • Ethylene Carbonate (1.05 eq, 88.06 g/mol )

  • Anhydrous K₂CO₃ (0.05 eq, 138.2 g/mol )

Step-by-Step Procedure:

  • Reactor Charging: Combine 2,4-dimethylphenol and Ethylene Carbonate in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas bubbler.

  • Catalyst Addition: Add the anhydrous K₂CO₃. Causality: The weak base deprotonates the phenol without triggering severe side-reactions, while the large K⁺ ion dissociates easily to favor O-alkylation over C-alkylation[3].

  • Heating & Initiation: Heat the mixture gradually to 145–150°C under a steady nitrogen atmosphere. Self-Validation Checkpoint 1: Observe the gas bubbler. The reaction produces CO₂ gas as a stoichiometric byproduct of the carbonate decomposition. Continuous bubbling confirms that O-alkylation is actively proceeding. If bubbling does not start by 150°C, verify the anhydrous state of your catalyst.

  • Monitoring: Maintain the temperature. Self-Validation Checkpoint 2: Monitor the bubbler. Cessation of CO₂ gas evolution is a direct physical indicator of reaction completion (typically 4-6 hours).

  • Workup: Cool the reaction mixture to 60°C. Dilute with Toluene (3 volumes) and transfer to a separatory funnel. Wash the organic layer with 5% aqueous NaOH (2 volumes). Causality: The NaOH wash selectively deprotonates any unreacted 2,4-dimethylphenol, pulling it into the aqueous layer and leaving the target ether in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield high-purity 2-(2,4-dimethylphenoxy)ethanol.

V. References

  • Williamson Ether Synthesis reaction - BYJU'S Source: BYJU'S URL:[Link]

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds Source: ACS Omega URL:[Link]

  • Williamson ether synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • New and more sustainable processes for the synthesis of phenolics: 2-phenoxyethanol and hydroxytyrosol Source: Catalysis Science & Technology (RSC) URL:[Link]

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds Source: National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative toxicity and safety profile of Ethanol, 2-(2,4-dimethylphenoxy)-

An in-depth comparative analysis of Ethanol, 2-(2,4-dimethylphenoxy)- (CAS 34135-75-6) against the industry-standard 2-Phenoxyethanol (CAS 122-99-6) reveals critical insights into structure-activity relationships (SAR) t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Ethanol, 2-(2,4-dimethylphenoxy)- (CAS 34135-75-6) against the industry-standard 2-Phenoxyethanol (CAS 122-99-6) reveals critical insights into structure-activity relationships (SAR) that dictate both antimicrobial efficacy and mammalian toxicity. As drug development professionals and cosmetic scientists seek optimized solvent and preservative systems, understanding the causality behind how minor structural modifications alter pharmacokinetics and cellular interactions is paramount.

Structural Determinants of Toxicity & Pharmacokinetics

The fundamental difference between 2-phenoxyethanol (PhE) and 2-(2,4-dimethylphenoxy)ethanol lies in the addition of two methyl groups at the ortho (2) and para (4) positions of the aromatic ring. This modification significantly alters the molecule's physicochemical properties, directly impacting its safety profile.

  • Lipophilicity and Membrane Partitioning: PhE possesses a relatively low partition coefficient (LogP ~1.16), allowing it to act as an effective broad-spectrum preservative while maintaining aqueous solubility[1]. The addition of the two methyl groups increases the molecular weight to 166.22 g/mol and elevates the LogP to approximately 2.1–2.5[2]. Causality: This increased lipophilicity drives stronger partitioning into lipid bilayers. While this can enhance the disruption of microbial cell membranes (improving preservative efficacy), it simultaneously increases the penetration rate through the human stratum corneum, lowering the threshold for non-specific mammalian cytotoxicity.

  • Metabolic Clearance: In humans, PhE is rapidly oxidized by cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into phenoxyacetic acid (PhAA), a highly hydrophilic metabolite that is swiftly excreted via the renal system, preventing bioaccumulation[3]. 2-(2,4-dimethylphenoxy)ethanol follows the same ADH/ALDH oxidative pathway to form 2,4-dimethylphenoxyacetic acid. However, the ortho-methyl group introduces steric hindrance adjacent to the ether linkage. This steric bulk can subtly reduce the binding affinity within the ADH active site, potentially extending the biological half-life of the dimethyl derivative compared to the rapid clearance observed with PhE[4].

Metabolism A 2-(2,4-Dimethylphenoxy)ethanol (High LogP) B Alcohol Dehydrogenase (ADH) A->B Oxidation C Aldehyde Intermediate B->C D Aldehyde Dehydrogenase (ALDH) C->D Oxidation E 2,4-Dimethylphenoxyacetic Acid (Hydrophilic Metabolite) D->E F Renal Excretion E->F Clearance

Metabolic clearance pathway of 2-(2,4-dimethylphenoxy)ethanol via ADH and ALDH enzymes.

Comparative Toxicity Mechanisms: Neurosensory Irritation

A primary dose-limiting toxicity for aromatic ether alcohols in topical formulations is neurosensory irritation—manifesting clinically as stinging, burning, or itching.

PhE is a documented agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Ankyrin 1 (TRPA1) channels, which are densely expressed on human epidermal keratinocytes and peripheral sensory neurons[5][6]. Activation of these calcium-permeable ion channels triggers a rapid intracellular calcium ( Ca2+ ) influx, leading to the release of pro-inflammatory mediators (e.g., PGE2, IL-8) and the propagation of pain signals.

Because 2-(2,4-dimethylphenoxy)ethanol is more lipophilic, it penetrates the epidermal layers more aggressively. Furthermore, the electron-donating effect of the methyl groups increases the electron density of the aromatic ring. This alters the molecule's interaction with the vanilloid binding pocket of the TRP channels. While it may require lower concentrations to penetrate the tissue, the altered steric profile can modulate its specific receptor affinity, often resulting in a distinct, sometimes prolonged, neurosensory irritation profile compared to standard PhE[7].

TRPV1 A Topical Application of 2-(2,4-Dimethylphenoxy)ethanol B Stratum Corneum Penetration (Enhanced by high LogP) A->B C Binding to TRPV1/TRPA1 Receptors (Sensory Neurons & Keratinocytes) B->C Receptor Agonism D Intracellular Calcium (Ca2+) Influx C->D Channel Opening E Release of Pro-inflammatory Mediators (e.g., PGE2, IL-8) D->E Downstream Signaling F Neurosensory Irritation (Stinging, Burning, Itching) D->F Action Potential

Mechanism of neurosensory irritation via TRPV1/TRPA1 receptor activation and calcium influx.

Quantitative Safety Data Comparison

To contextualize the safety profile, the following table summarizes the comparative physicochemical and toxicological parameters of the two compounds.

Property / Parameter2-Phenoxyethanol (Standard)2-(2,4-Dimethylphenoxy)ethanolClinical / Formulation Implication
CAS Number 122-99-634135-75-6Regulatory identification.
Molecular Weight 138.16 g/mol 166.22 g/mol Higher MW slightly reduces volatility.
LogP (Lipophilicity) ~1.16~2.1 - 2.5Higher LogP drives deeper tissue penetration and stronger lipid bilayer disruption.
Primary Metabolite Phenoxyacetic Acid (PhAA)2,4-Dimethylphenoxyacetic AcidBoth are renally excreted; steric hindrance in the dimethyl variant may slow ADH kinetics.
Receptor Target (Irritation) TRPV1, TRPA1TRPV1, TRPA1 (Inferred)Potential for neurosensory stinging/burning upon topical application.
Max Approved Conc. (Cosmetics) 1.0% (EU/US)Formulation DependentDimethyl derivative requires rigorous dose-response safety validation prior to use.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the toxicity and safety profiles of these compounds, researchers must employ self-validating assay systems. A protocol is "self-validating" when it includes internal controls that prove the mechanistic integrity of the assay, regardless of the test article's performance.

Protocol 1: In Vitro Calcium Influx Assay for TRPV1 Activation

Objective: Quantify the neurosensory irritation potential by measuring TRPV1-mediated Ca2+ influx. Self-Validation Mechanism: The inclusion of Capsazepine (a competitive TRPV1 antagonist) proves that any observed calcium influx is specifically receptor-mediated, rather than a result of non-specific membrane leakage.

  • Cell Culture & Seeding: Seed human immortalized keratinocytes (HaCaT cells overexpressing TRPV1) or human iPSC-derived sensory neurons into a 96-well black-walled, clear-bottom microplate at 2×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dye Loading: Wash cells with Hank’s Balanced Salt Solution (HBSS). Add 100 µL of Fluo-8 AM (calcium-sensitive fluorescent dye) diluted in HBSS to each well. Incubate in the dark for 30 minutes at 37°C, followed by 30 minutes at room temperature.

  • Antagonist Pre-treatment (The Validation Step): To half of the test wells, add 10 µM Capsazepine 15 minutes prior to the test article application.

  • Compound Application: Prepare serial dilutions (0.01% to 1.0%) of 2-(2,4-dimethylphenoxy)ethanol and 2-phenoxyethanol in HBSS (using <0.1% DMSO as a co-solvent).

    • Positive Control: 1 µM Capsaicin (known TRPV1 agonist).

    • Negative Control: Vehicle (HBSS + 0.1% DMSO).

  • Kinetic Reading: Transfer the plate to a fluorescent microplate reader (Ex/Em = 490/525 nm). Inject the test compounds automatically and record fluorescence continuously for 3 minutes to capture the rapid Ca2+ transient peak.

  • Data Analysis: Calculate the ΔF/F0​ (change in fluorescence over baseline). A significant reduction in signal in the Capsazepine-treated wells confirms that the irritation mechanism is specifically TRPV1-driven[6].

Protocol 2: LDH Release Assay for Membrane Integrity (Cytotoxicity)

Objective: Assess non-specific membrane damage and cellular necrosis driven by the high lipophilicity of the compounds. Self-Validation Mechanism: Using a 1% Triton X-100 control establishes the maximum possible signal (100% cell death), allowing for accurate normalization of the test article's cytotoxicity.

  • Cell Seeding: Seed target cells (e.g., dermal fibroblasts or HaCaT cells) in a 96-well plate at 1.5×104 cells/well. Incubate overnight.

  • Treatment: Aspirate media and apply serial dilutions of the test compounds in assay media (low serum).

    • Positive Control: 1% Triton X-100 (induces complete membrane rupture).

    • Negative Control: Untreated cells in assay media.

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection & Reaction: Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of Lactate Dehydrogenase (LDH) reaction mixture (containing NAD+ and tetrazolium salt) to each well.

  • Incubation & Reading: Incubate in the dark for 30 minutes at room temperature. Stop the reaction and measure absorbance at 490 nm.

  • Causality Analysis: Compare the IC50​ (concentration causing 50% cytotoxicity) of 2-(2,4-dimethylphenoxy)ethanol against PhE. The expected lower IC50​ for the dimethyl derivative will directly correlate with its higher LogP, proving that increased lipid partitioning accelerates membrane destabilization.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of GC-MS Quantification Methods for Ethanol, 2-(2,4-dimethylphenoxy)-

Introduction: The Analytical Imperative for Ethanol, 2-(2,4-dimethylphenoxy)- Ethanol, 2-(2,4-dimethylphenoxy)-, a member of the phenoxyethanol family, finds application in various sectors, from chemical synthesis to pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Ethanol, 2-(2,4-dimethylphenoxy)-

Ethanol, 2-(2,4-dimethylphenoxy)-, a member of the phenoxyethanol family, finds application in various sectors, from chemical synthesis to potentially serving as a preservative. For researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify this analyte in diverse matrices is paramount. Whether for quality control, stability testing, or pharmacokinetic studies, the chosen analytical method must be rigorously validated to ensure data integrity and regulatory compliance.

This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a quantification tool for this specific analyte. It moves beyond a simple checklist of validation parameters, delving into the causality behind experimental design and offering a framework for building a self-validating, trustworthy analytical system. All protocols and acceptance criteria are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Comparing Analytical Methodologies: Why GC-MS?

While techniques like High-Performance Liquid Chromatography (HPLC) can be used for phenoxyethanol derivatives, GC-MS offers distinct advantages for a semi-volatile compound like Ethanol, 2-(2,4-dimethylphenoxy)-.[8][9][10]

FeatureGas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/DAD)
Principle Separates volatile and semi-volatile compounds in the gas phase based on their physicochemical properties, followed by highly specific detection based on mass-to-charge ratio.Separates compounds in the liquid phase based on their interaction with a stationary phase, followed by less specific UV-Vis absorbance detection.
Specificity Exceptional. Mass spectrometry provides a "fingerprint" of the molecule, allowing for unambiguous identification and quantification even in complex matrices.[11][12]Good to Moderate. Relies on retention time and UV absorbance spectrum. Co-eluting impurities with similar spectra can cause interference.
Sensitivity Very High. Capable of reaching low ng/mL or even pg/mL levels, crucial for impurity analysis or bioanalysis.Good. Generally suitable for assay-level concentrations but may lack the sensitivity needed for trace-level quantification without specialized detectors.
Sample Prep May require derivatization for non-volatile compounds, but for our target analyte, a simple liquid-liquid extraction or dilution is often sufficient.Typically involves sample filtration and dilution in a mobile-phase compatible solvent.
Justification for Ethanol, 2-(2,4-dimethylphenoxy)- The inherent volatility of the analyte makes it an ideal candidate for GC. The high specificity of MS detection minimizes the risk of interference from matrix components or structurally similar compounds, providing highly reliable data.A viable alternative, especially for routine quality control of finished products where concentration levels are high and the matrix is well-defined.[8][10][13]

The Validation Master Plan: A Framework for Trust

Method validation is not a series of isolated experiments but a holistic process designed to demonstrate that the method is suitable for its intended purpose.[3][5][14][15] The following sections detail the core validation parameters as stipulated by ICH Q2(R1) guidelines.

Below is a logical workflow for the validation process. Establishing specificity and system suitability is the foundation upon which all other quantitative assessments are built.

Validation_Workflow cluster_0 Phase 1: Foundational Performance cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Reliability Assessment A System Suitability Test (SST) B Specificity / Selectivity A->B Ensures system is operational C Linearity & Range B->C Confirms no interference D Accuracy C->D Establishes concentration-response E Precision (Repeatability & Intermediate) C->E Defines working range F Limit of Detection (LOD) E->F Assesses measurement error G Limit of Quantitation (LOQ) F->G Defines sensitivity limits H Robustness G->H Confirms reliability LOQ_Confirmation A Estimate LOQ Concentration (S/N ≈ 10) B Prepare 5-6 Replicates at Estimated LOQ A->B C Analyze Samples B->C D Calculate Accuracy (% Recovery) C->D E Calculate Precision (%RSD) C->E F Decision Gate D->F E->F G LOQ Confirmed F->G Accuracy (80-120%) & Precision (≤10%) Met? [YES] H Re-evaluate LOQ (Adjust Concentration) F->H [NO]

Sources

Safety & Regulatory Compliance

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